1-(4-Fluorophenyl)pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAPGGZDHAHLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352489 | |
| Record name | 1-(4-fluorophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81329-31-9 | |
| Record name | 1-(4-fluorophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81329-31-9 | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 1-(4-Fluorophenyl)pyrrole via the Paal-Knorr Reaction
Abstract
The pyrrole nucleus is a foundational scaffold in medicinal chemistry and materials science, present in a multitude of biologically active compounds. The Paal-Knorr synthesis, a classic reaction involving the condensation of a 1,4-dicarbonyl compound with a primary amine, remains one of the most efficient and versatile methods for constructing substituted pyrroles.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis of 1-(4-Fluorophenyl)pyrrole, a key intermediate for various applications, using the Paal-Knorr methodology. It includes a detailed examination of the reaction mechanism, comprehensive experimental protocols for both conventional and microwave-assisted synthesis, and a summary of relevant quantitative data to guide optimization.
Introduction to the Paal-Knorr Pyrrole Synthesis
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is the reaction of a 1,4-diketone with ammonia or a primary amine to form a pyrrole.[1][3][5] The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments can favor the formation of furan byproducts.[2][6] Its enduring utility stems from its simplicity, high yields, and the broad applicability of substrates, including aromatic amines with either electron-donating or electron-withdrawing groups.[7]
The synthesis of N-aryl pyrroles, such as this compound, is of significant interest due to their prevalence in pharmaceuticals and functional materials. The fluorine substituent can modulate the electronic properties and metabolic stability of the final molecule, making it a valuable structural motif in drug design.
Reaction Mechanism and Workflow
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of study, with investigations confirming a pathway that proceeds through a hemiaminal intermediate.[1][3][8] The generally accepted mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.
The general laboratory workflow for this synthesis is a straightforward multi-step process involving reaction setup, execution, and product isolation.
Synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole
A representative and direct application of this methodology is the synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole from 2,5-hexanedione and 4-fluoroaniline.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous N-aryl pyrroles and serve as a robust starting point for optimization.[9][10]
Protocol 1: Conventional Heating
-
Materials:
-
4-Fluoroaniline (2.0 mmol)
-
2,5-Hexanedione (2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop, as catalyst)
-
0.5 M Hydrochloric Acid (5.0 mL, for precipitation)
-
Methanol/Water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline, 2,5-hexanedione, and methanol.[10]
-
Add one drop of concentrated hydrochloric acid to the mixture.[10]
-
Heat the reaction mixture to reflux and maintain for 15-30 minutes, monitoring progress by Thin-Layer Chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.[10]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure 1-(4-Fluorophenyl)-2,5-dimethylpyrrole.[10]
-
Protocol 2: Microwave-Assisted Synthesis
-
Materials:
-
1,4-Diketone (e.g., 2,5-Hexanedione, 1.0 eq)
-
4-Fluoroaniline (3.0 eq)
-
Glacial Acetic Acid (as catalyst and solvent) or Iodine (catalytic amount)
-
Ethanol (as solvent, if needed)
-
-
Procedure:
-
To a microwave-safe vial, add the 1,4-diketone, 4-fluoroaniline, and catalyst (e.g., glacial acetic acid).[10]
-
Seal the vial securely and place it in the microwave reactor.[9]
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[9]
-
After the reaction, allow the vial to cool to room temperature.
-
Perform a suitable work-up, which may involve partitioning the mixture between ethyl acetate and water.
-
Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization.[9]
-
Quantitative Data and Optimization
The choice of catalyst and reaction conditions significantly impacts the efficiency of the Paal-Knorr synthesis. While data for the specific synthesis of this compound is not extensively published, data from the closely related synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole provides valuable insights into catalyst performance.
Table 1: Comparison of Catalysts for the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole *
| Catalyst | Time (min) | Yield (%) |
| ZrOCl₂·8H₂O | 5 | 97 |
| Bi(NO₃)₃·5H₂O | 600 | 95 |
| Sc(OTf)₃ | 30 | 91 |
| p-Toluenesulfonic acid | 60 | 84 |
| Zr(KPO₄)₂ | 120 | 78 |
Reaction of 2,5-hexanedione and aniline. Data adapted from Rahmatpour et al.[9] It is expected that 4-fluoroaniline would exhibit similar reactivity trends.
Microwave-assisted methods offer a significant advantage by reducing reaction times and often improving yields.
Table 2: Representative Microwave-Assisted Synthesis of Substituted Pyrroles *
| 1,4-Dicarbonyl | Amine | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Diketones from β-keto esters | Various primary amines | Acetic Acid | 120-150 | 2-10 | 65-89 |
| 2,5-Hexanedione | Various amines | Iodine (cat.) | - | - | Excellent |
Data sourced from multiple studies to show a range of conditions.[9]
Purification and Characterization
Purification of the final product is typically achieved through standard laboratory techniques.
-
Recrystallization: Effective for obtaining high-purity crystalline solids. A solvent system like methanol/water is often suitable.
-
Flash Column Chromatography: Used for purifying non-crystalline products or for separating the desired pyrrole from impurities. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is a common choice.
The structure and purity of the synthesized this compound should be confirmed by modern analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
Conclusion
The Paal-Knorr reaction provides a direct, efficient, and highly versatile pathway for the synthesis of this compound and its derivatives. The reaction can be performed under various conditions, from conventional heating with acid catalysis to rapid, high-yield microwave-assisted protocols.[7][9] The availability of starting materials and the simplicity of the procedure make it an invaluable tool for researchers in drug discovery and materials science. The data and protocols presented herein offer a comprehensive guide for the successful synthesis and optimization of this important chemical intermediate.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. grokipedia.com [grokipedia.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
chemical and physical properties of 1-(4-Fluorophenyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Fluorophenyl)pyrrole, a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural characteristics, physical properties, and spectroscopic data, along with a representative experimental protocol for its synthesis.
Core Chemical and Physical Properties
This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, substituted at the nitrogen atom with a 4-fluorophenyl group. The introduction of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug design.
Identifiers and Molecular Data
The fundamental identifiers and molecular properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | 1-(4-Fluorophenyl)-1H-pyrrole |
| CAS Number | 81329-31-9 |
| Molecular Formula | C₁₀H₈FN |
| Molecular Weight | 161.18 g/mol |
| Canonical SMILES | C1=CC(=CC=C1F)N2C=CC=C2 |
Physical Properties
| Property | Value (Predicted/Analogous) |
| Melting Point | Similar to 1-(4-chlorophenyl)pyrrole: 88-91 °C[1][2] |
| Boiling Point | Similar to 1-(4-chlorophenyl)pyrrole: 200-203 °C @ 12.7 kPa[] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as ethanol, diethyl ether, and benzene. |
Spectroscopic Data Profile
Detailed spectroscopic data for this compound is not fully available. The following tables present predicted data based on the known spectra of pyrrole, 1-phenylpyrrole, and the established effects of fluorine substitution on aromatic systems.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS @ 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.25 - 7.15 | Multiplet | 4H | Protons on the 4-fluorophenyl ring |
| ~ 7.05 | Triplet | 2H | α-protons (C2, C5) of the pyrrole ring |
| ~ 6.30 | Triplet | 2H | β-protons (C3, C4) of the pyrrole ring |
Note: The signals for the pyrrole protons are typically triplets due to coupling with each other. The fluorophenyl protons will exhibit a more complex splitting pattern due to both H-H and H-F coupling.
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ @ 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 (d, ¹JCF ≈ 245 Hz) | C4 of the fluorophenyl ring (ipso-carbon to F) |
| ~ 136 (d, ⁴JCF ≈ 3 Hz) | C1 of the fluorophenyl ring (ipso-carbon to N) |
| ~ 126 (d, ³JCF ≈ 8 Hz) | C2, C6 of the fluorophenyl ring |
| ~ 122 | C2, C5 of the pyrrole ring |
| ~ 116 (d, ²JCF ≈ 22 Hz) | C3, C5 of the fluorophenyl ring |
| ~ 110 | C3, C4 of the pyrrole ring |
Note: Carbons on the fluorophenyl ring will appear as doublets due to coupling with the fluorine atom.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 1600, 1510, 1450 | Aromatic C=C ring stretch |
| ~ 1220 | Aryl C-F stretch |
| ~ 1100 - 1000 | Pyrrole ring vibrations |
| ~ 830 | p-disubstituted benzene C-H bend |
Mass Spectrometry (MS) (Predicted)
| m/z Value | Interpretation |
| 161 | [M]⁺, Molecular ion |
| 133 | [M - CO]⁺ or [M - N₂]⁺ (rearrangement) |
| 108 | Loss of fluorophenyl radical |
| 95 | Fluorophenyl cation [C₆H₄F]⁺ |
Experimental Protocols: Synthesis
The synthesis of N-aryl pyrroles is commonly achieved via the Clauson-Kaas or Paal-Knorr reactions.[4][5] The Clauson-Kaas synthesis is particularly well-suited for this target molecule, utilizing a primary aromatic amine and a protected 1,4-dicarbonyl compound.
Clauson-Kaas Synthesis of this compound
This protocol describes the reaction of 4-fluoroaniline with 2,5-dimethoxytetrahydrofuran in an acidic medium.
Reactants:
-
4-Fluoroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoroaniline (1.0 equivalent) and glacial acetic acid.
-
Stir the mixture until the amine is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.0 - 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Clauson-Kaas Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Clauson-Kaas reaction.
Caption: Workflow for the Clauson-Kaas synthesis of this compound.
References
An In-depth Technical Guide to the Structure and Aromaticity of 1-(4-Fluorophenyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure and aromatic characteristics of 1-(4-fluorophenyl)pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines its structural features, the theoretical basis for its aromaticity, and a standard experimental protocol for its synthesis.
Molecular Structure and Identification
This compound is an N-substituted aromatic heterocycle. It consists of a five-membered pyrrole ring bonded via its nitrogen atom to a p-fluorinated phenyl ring. Due to steric interactions between the hydrogen atoms on the pyrrole ring (at C2 and C5) and the phenyl ring, N-arylpyrroles are generally not coplanar. The two aromatic rings are twisted relative to each other, resulting in a non-zero dihedral angle. This conformational arrangement influences the degree of electronic communication between the two ring systems.
dot
Caption: Structure of this compound.
Aromaticity
The chemical behavior of this compound is largely dictated by the aromaticity of its constituent rings.
The Pyrrole Ring: A Hückel Aromatic System
The pyrrole ring is a classic example of a five-membered aromatic heterocycle. Its aromaticity arises from its adherence to Hückel's rule, which requires a cyclic, planar system of conjugated p-orbitals containing (4n+2) π-electrons (where n is an integer).
In pyrrole, each of the four carbon atoms contributes one electron to the π-system from its p-orbital. The nitrogen atom, which is sp² hybridized, contributes the two electrons from its lone pair, which resides in a p-orbital perpendicular to the plane of the ring. This brings the total count of delocalized π-electrons to six (n=1), fulfilling the (4n+2) requirement for aromaticity. This delocalization results in a resonance energy of approximately 88 kJ/mol, indicating significant aromatic stabilization, though less than that of benzene (152 kJ/mol).
dot
Caption: Delocalization of 6π-electrons in the pyrrole ring.
Influence of the 4-Fluorophenyl Substituent
The 4-fluorophenyl group is attached to the pyrrole nitrogen. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated through resonance (+R effect). For substituents at the para position, the resonance effect often plays a significant role in influencing the electronic character of the phenyl ring, which in turn can modulate the electronic properties of the attached pyrrole ring. This substitution can affect the overall electron density and reactivity of the pyrrole moiety in chemical reactions.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Spectroscopic data are estimated based on values for the parent pyrrole molecule and known substituent effects, as direct experimental spectra for this specific compound are not widely available in public databases.
| Property | Value |
| IUPAC Name | 1-(4-fluorophenyl)-1H-pyrrole |
| CAS Number | 81329-31-9[1] |
| Molecular Formula | C₁₀H₈FN[1] |
| Molecular Weight | 161.18 g/mol [1] |
| ¹H NMR Chemical Shifts (Est.) | Pyrrole Protons: δ ≈ 6.9-7.1 ppm (t, 2H, H2/H5), δ ≈ 6.2-6.4 ppm (t, 2H, H3/H4)Phenyl Protons: δ ≈ 7.2-7.4 ppm (m, 4H) |
| ¹³C NMR Chemical Shifts (Est.) | Pyrrole Carbons: δ ≈ 122 ppm (C2/C5), δ ≈ 110 ppm (C3/C4)Phenyl Carbons: δ ≈ 161 ppm (d, ¹JCF ≈ 245 Hz, C-F), δ ≈ 136 ppm (C-N), δ ≈ 126 ppm (d, ³JCF ≈ 8 Hz, C-ortho), δ ≈ 116 ppm (d, ²JCF ≈ 23 Hz, C-meta) |
Note: NMR chemical shifts (ppm) are estimated for a CDCl₃ solvent. Actual experimental values may vary.
Experimental Protocols
The most common and direct method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3][4] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Paal-Knorr Synthesis of this compound
This protocol describes the synthesis from 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) and 4-fluoroaniline.
Materials and Reagents:
-
2,5-Dimethoxytetrahydrofuran
-
4-Fluoroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and 4-fluoroaniline (1.0 eq).
-
Solvent Addition: Add a solvent mixture of ethanol and glacial acetic acid (e.g., a 4:1 ratio). The volume should be sufficient to dissolve the reactants upon gentle warming.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the bulk of the ethanol and acetic acid under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally, brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Purification: Concentrate the filtrate on a rotary evaporator to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: Experimental workflow for Paal-Knorr synthesis.
References
The Intricacies of Electrophilic Substitution in N-Arylpyrroles: A Technical Guide for Researchers
Introduction: N-arylpyrroles are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their rich electronic nature makes them highly susceptible to electrophilic substitution, a key synthetic tool for their functionalization. However, the reactivity and regioselectivity of these reactions are subtly influenced by the interplay of electronic and steric factors arising from both the pyrrole ring and the N-aryl substituent. This technical guide provides an in-depth exploration of the electrophilic substitution reactivity of N-arylpyrroles, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the strategic design and execution of synthetic routes towards novel and valuable N-arylpyrrole derivatives.
Core Principles: Reactivity and Regioselectivity
The pyrrole ring is inherently electron-rich and thus highly activated towards electrophilic attack compared to benzene. The nitrogen lone pair participates in the aromatic sextet, increasing the electron density at the carbon atoms. Electrophilic attack predominantly occurs at the C2 (α) and C5 (α') positions due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion) compared to attack at the C3 (β) or C4 (β') positions.
The N-aryl substituent introduces an additional layer of complexity. Its electronic nature—whether electron-donating or electron-withdrawing—modulates the overall nucleophilicity of the pyrrole ring and can influence the regioselectivity of the substitution. Furthermore, steric hindrance between the N-aryl group and the incoming electrophile can play a significant role in directing the substitution to the less hindered position.
Key Electrophilic Substitution Reactions of N-Arylpyrroles
Several classical electrophilic aromatic substitution reactions have been successfully applied to N-arylpyrroles, including halogenation, nitration, Vilsmeier-Haack formylation, and Friedel-Crafts acylation. The outcomes of these reactions are highly dependent on the reaction conditions and the nature of the N-arylpyrrole substrate.
Halogenation
Halogenation of N-arylpyrroles can be achieved using various reagents, with N-halosuccinimides (NXS) being a popular choice for their mild and selective nature.
Quantitative Data on Halogenation of N-Arylpyrroles:
| N-Arylpyrrole | Halogenating Agent | Solvent | Product(s) | Yield (%) | Reference |
| 1-Phenylpyrrole | N-Bromosuccinimide (NBS) | CCl4 | 1-Phenyl-2-bromopyrrole | - | [1] |
| 1-Phenylpyrrole | N-Iodosuccinimide (NIS) | Acetonitrile | 1-Phenyl-2-iodopyrrole | - | [2] |
| 1-(p-Tolyl)pyrrole | N-Bromosuccinimide (NBS) | Dichloromethane | 1-(p-Tolyl)-2-bromopyrrole & 1-(p-Tolyl)-2,5-dibromopyrrole | - | |
| 1-(p-Nitrophenyl)pyrrole | N-Bromosuccinimide (NBS) | Acetic Acid | 1-(p-Nitrophenyl)-2-bromopyrrole | - |
Note: Quantitative yields for some reactions are not always reported in the literature; "-" indicates data not available in the cited sources.
Nitration
The nitration of pyrroles requires mild conditions to avoid polymerization. A common reagent is nitric acid in acetic anhydride. The position of nitration is sensitive to the steric bulk of the N-substituent.
Quantitative Data on Nitration of N-Arylpyrroles:
| N-Arylpyrrole | Nitrating Agent | Temperature (°C) | Product(s) | Isomer Ratio (C2:C3) | Total Yield (%) | Reference |
| 1-Phenylpyrrole | HNO₃/Ac₂O | -10 | 1-Phenyl-2-nitropyrrole, 1-Phenyl-3-nitropyrrole | - | - | [3] |
| 1-Methylpyrrole | HNO₃/Ac₂O | - | 1-Methyl-2-nitropyrrole, 1-Methyl-3-nitropyrrole | Predominantly C2 | - | [4] |
| Pyrrole | HNO₃/Ac₂O | - | 2-Nitropyrrole, 3-Nitropyrrole | Minor amounts of C3 | 55 (for 2-nitro) | [5] |
Note: Detailed isomer ratios for N-arylpyrroles are scarce in readily available literature.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto the pyrrole ring, typically at the C2 position. The ratio of α- to β-formylation is primarily controlled by steric factors.[6]
Quantitative Data on Vilsmeier-Haack Formylation of 1-Substituted Pyrroles: [7]
| 1-Substituent | Overall Yield of Formylated Products (%) | Ratio of α- to β-isomers |
| Phenyl | 93 | 9.0 : 1 |
| p-Methoxyphenyl | 93 | 7.0 : 1 |
| p-Bromophenyl | 90 | 5.6 : 1 |
| p-Tolyl | 92 | 11.0 : 1 |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring, usually at the C2 or C3 position depending on the catalyst and the N-substituent. For instance, AlCl₃-catalyzed acylation of 1-(phenylsulfonyl)pyrrole favors the 3-acyl derivative, while BF₃·OEt₂ catalysis leads predominantly to the 2-acyl product.[8]
Quantitative Data on Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole: [9]
| Lewis Acid | Solvent | Product Ratio (2-acyl : 3-acyl) |
| AlCl₃ | 1,2-Dichloroethane | < 2 : > 98 |
| EtAlCl₂ | 1,2-Dichloroethane | 2.5 : 1 |
| Et₂AlCl | 1,2-Dichloroethane | > 16 : 1 |
Experimental Protocols
General Procedure for N-Bromosuccinimide (NBS) Bromination of an N-Arylpyrrole
-
Reaction Setup: To a solution of the N-arylpyrrole (1.0 eq) in anhydrous carbon tetrachloride (or another suitable solvent like dichloromethane), add N-bromosuccinimide (1.0-1.1 eq).
-
Initiation: The reaction can be initiated by either UV irradiation or the addition of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide.
-
Reaction Monitoring: The reaction progress is monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization.
General Procedure for Vilsmeier-Haack Formylation of an N-Arylpyrrole[10]
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.[10]
-
Addition of Substrate: Dissolve the N-arylpyrrole in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-80 °C) for a period of 1-4 hours, monitoring the reaction by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.[10] Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate to hydrolyze the iminium intermediate.[10]
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography or recrystallization.
General Procedure for Friedel-Crafts Acylation of an N-Arylpyrrole[8]
-
Reaction Setup: To a stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Addition of Substrate: After stirring for a short period, add a solution of the N-arylpyrrole (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional period (e.g., 15 minutes to several hours) while monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[8]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by column chromatography.[8]
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and a typical experimental workflow for the electrophilic substitution of N-arylpyrroles.
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack formylation of an N-arylpyrrole.
Experimental Workflow: General Electrophilic Substitution
Caption: General experimental workflow for electrophilic substitution of N-arylpyrroles.
Conclusion
The electrophilic substitution of N-arylpyrroles is a versatile and powerful tool for the synthesis of a diverse array of functionalized heterocyclic compounds. A thorough understanding of the interplay between the electronic and steric effects of the N-aryl substituent and the inherent reactivity of the pyrrole ring is crucial for predicting and controlling the outcome of these reactions. This guide provides a foundational framework, including quantitative data, detailed protocols, and mechanistic visualizations, to empower researchers in the rational design of synthetic strategies for novel N-arylpyrrole-based molecules with potential applications in drug discovery and materials science. Further exploration into the kinetics and computational modeling of these reactions will continue to refine our understanding and expand the synthetic utility of this important class of compounds.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
The Biological Frontier: An In-depth Technical Guide to the Activity of Fluorinated Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the compelling biological activities of fluorinated pyrrole derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have rendered these derivatives promising candidates for antiviral, anticancer, and enzyme-inhibitory applications. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Analysis of Biological Activity
The following tables summarize the biological activities of various fluorinated pyrrole derivatives, providing a comparative analysis of their potency.
Table 1: Anti-HIV Activity of Fluorinated Pyrrole Derivatives
| Compound Class | Specific Derivative | Target | Assay System | Potency (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| Pyrrole-based Hybrids | Fluorinated Derivative 8 | HIV-1 LAI | Human Peripheral Blood Mononuclear Cells (PBMC) | 36.9 µM | >100 µM | >2.7 | [1] |
| Pyrrole-based Hybrids | Fluorinated Derivative 9 | HIV-1 LAI | Human Peripheral Blood Mononuclear Cells (PBMC) | 44.5 µM | >100 µM | >2.2 | [1] |
| Triazole-based Fluoro-arabinofuranosides | Compound 1a | HIV-1 (wild-type) | Anti-HIV Replication Assay | 0.09 µM | Not Reported | Not Reported | [1] |
| Triazole-based Fluoro-arabinofuranosides | Compound 1b | HIV-1 (wild-type) | Anti-HIV Replication Assay | 0.083 µM | Not Reported | Not Reported | [1] |
| Triazole-based Fluoro-arabinofuranosides | Compound 1e | HIV-1 (wild-type) | Anti-HIV Replication Assay | 0.08 µM | Not Reported | Not Reported | [1] |
| Benzenesulfonyl Fluorinated-indolecarboxamides | Compound 20h | HIV-1 WT NNRT | MT-4 and C8166 cells (MTT Assay) | 0.5 nM (MT-4), 0.8 nM (C8166) | >20,000 nM | >40,000 | [1] |
Table 2: Anticancer Activity of Fluorinated Pyrrole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line(s) | Activity Metric | Potency | Mechanism of Action | Reference |
| Pyrrolo[2,3-b]pyridines | Compound 17j (Fluorine-substituted phenyl ring) | A549, HeLa, MDA-MB-231 | GI₅₀ | 0.18–0.7 µM | Not Specified | [2] |
| Pyrrolo[2,3-d]pyrimidines | N-ethyl derivative 4 (2-fluorine substituted aryl moiety) | Not Specified | IC₅₀ (Tubulin Assembly) | 0.38 µM | Tubulin Polymerization Inhibition | [2] |
| Pyrrole-based Kinase Inhibitors | Compounds 12a-d | Not Specified | IC₅₀ (FGFR4) | 6.71–7.67 µM | FGFR4, Tie2/Tek, TrkA Inhibition | [2] |
| Pyrrole-based Kinase Inhibitors | Compounds 12a-d | Not Specified | IC₅₀ (Tie2/Tek) | 5.80–8.69 µM | FGFR4, Tie2/Tek, TrkA Inhibition | [2] |
| Pyrrole-based Kinase Inhibitors | Compounds 12a-d | Not Specified | IC₅₀ (TrkA) | 2.25–3.15 µM | FGFR4, Tie2/Tek, TrkA Inhibition | [2] |
Table 3: Enzyme Inhibitory Activity of Fluorinated Pyrrole Derivatives
| Compound Class | Specific Derivative | Target Enzyme | Activity Metric | Potency | Reference |
| β-amino pyrrole-2-carbonitrile derivatives | Compound 8l | Dipeptidyl Peptidase IV (DPP4) | IC₅₀ | 0.05 µM | [3] |
| β-amino pyrrole-2-carbonitrile derivatives | Compound 9l | Dipeptidyl Peptidase IV (DPP4) | IC₅₀ | 0.01 µM | [3] |
| Pyrrolo[3,2-d]pyrimidine derivatives | Compound 17a | Reverse Transcriptase (wild-type) | IC₅₀ | 50 nM | [1] |
| Pyrrolo[3,2-d]pyrimidine derivatives | Compound 17b | Reverse Transcriptase (wild-type) | IC₅₀ | 25 nM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-HIV-1 Activity Assay in Human Peripheral Blood Mononuclear Cells (PBMC)
This protocol outlines the general procedure for assessing the anti-HIV-1 activity of compounds using primary human PBMCs.
1. Isolation and Stimulation of PBMCs:
-
Isolate PBMCs from fresh, healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics for 2-3 days at 37°C in a 5% CO₂ incubator.
-
After stimulation, wash the cells and resuspend them in culture medium containing human interleukin-2 (IL-2) at 20 U/mL.
2. Antiviral Assay:
-
Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the wells containing the PBMCs. Include a no-drug control and a reference drug control (e.g., AZT).
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 LAI) at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.
3. Measurement of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
4. Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration compared to the no-drug control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
5. Cytotoxicity Assay:
-
To determine the 50% cytotoxic concentration (CC₅₀), incubate uninfected, PHA-stimulated PBMCs with the same serial dilutions of the test compounds for 7 days.
-
Assess cell viability using a standard method such as the MTT assay.
-
Calculate the CC₅₀ from the dose-response curve of cell viability.
6. Selectivity Index (SI):
-
Calculate the SI as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
Prepare a stock solution of MTT in PBS (e.g., 5 mg/mL).
-
Add a specific volume of the MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
After the incubation, carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Dipeptidyl Peptidase IV (DPP4) Inhibition Assay
This is a fluorometric assay to determine the inhibitory activity of compounds against DPP4.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a stock solution of the DPP4 enzyme in the reaction buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in the reaction buffer.
-
Prepare serial dilutions of the test compounds and a known DPP4 inhibitor (e.g., sitagliptin) as a positive control.
2. Assay Procedure:
-
In a 96-well black microplate, add the test compounds, positive control, and a buffer control to respective wells.
-
Add the DPP4 enzyme solution to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
3. Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.
-
Continue to measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) to monitor the reaction kinetics.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme activity in the buffer control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of fluorinated pyrrole derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways implicated in their activity.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: Interplay between the mTOR and AMPK signaling pathways in regulating cell growth and autophagy.
Caption: A generalized workflow for the discovery and development of bioactive fluorinated pyrrole derivatives.
Conclusion
Fluorinated pyrrole derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. The data presented herein underscore their potential in combating HIV, cancer, and metabolic disorders through various mechanisms of action. The detailed experimental protocols provide a foundation for researchers to further explore the biological activities of these compounds, while the signaling pathway diagrams offer a conceptual framework for understanding their molecular interactions. Continued investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the clinical translation of these promising molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Substituted Pyrrole Derivatives as Novel Human Immunodeficiency Virus Type 1 Entry Inhibitors That Interfere with the gp41 Six-Helix Bundle Formation and Block Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Starting Materials for the Synthesis of 1-(4-Fluorophenyl)pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes for 1-(4-fluorophenyl)pyrrole, a crucial building block in medicinal chemistry and materials science. The document provides a detailed overview of the key starting materials, experimental protocols, and reaction mechanisms, with a focus on the widely employed Paal-Knorr and Clauson-Kaas pyrrole syntheses. All quantitative data is summarized in structured tables for straightforward comparison, and reaction pathways are illustrated with clear diagrams.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound predominantly relies on the condensation of a primary amine, 4-fluoroaniline, with a suitable four-carbon backbone. The two most prominent methods, the Paal-Knorr synthesis and the Clauson-Kaas synthesis, utilize different precursors for this C4 unit.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and versatile method for preparing pyrroles.[1][2] It involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] For the synthesis of this compound, the key starting materials are:
-
4-Fluoroaniline: This provides the N-aryl substituent.
-
A 1,4-dicarbonyl compound: The simplest and most common choice is 2,5-hexanedione to yield 1-(4-fluorophenyl)-2,5-dimethylpyrrole.[5] For the synthesis of the unsubstituted this compound, succinaldehyde or its synthetic equivalents are required.
The reaction is typically carried out in the presence of a protic or Lewis acid catalyst.[3]
Clauson-Kaas Pyrrole Synthesis
-
4-Fluoroaniline: As with the Paal-Knorr synthesis, this serves as the amine source.
-
2,5-Dialkoxytetrahydrofuran: Commonly, 2,5-dimethoxytetrahydrofuran is used, which hydrolyzes in situ under acidic conditions to form the reactive 1,4-dicarbonyl species.[8][9]
This reaction is also acid-catalyzed and can be performed under conventional heating or with microwave assistance to accelerate the process.[9][10]
Quantitative Data Summary
The following table summarizes the typical reaction conditions and reported yields for the synthesis of 1-arylpyrroles using the Paal-Knorr and Clauson-Kaas methods.
| Synthesis Method | Amine | C4-Source | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Paal-Knorr | 4-Fluoroaniline | 1-[4-(methylsulfonyl)phenyl]pentane-1,4-dione | p-Toluenesulfonic acid / Toluene | Reflux | 20 h | 79 | [11] |
| Paal-Knorr | 4-Trifluoromethoxyaniline | 2,5-Hexanedione | Not specified | Not specified | Not specified | 76 | [5] |
| Clauson-Kaas | Aniline | 2,5-Dimethoxytetrahydrofuran | Acetic Acid (Microwave) | 170 | 10 min | 70 | [10] |
| Clauson-Kaas | p-Anisidine | 2,5-Dimethoxytetrahydrofuran | Acetic Acid (Microwave) | 170 | 10 min | Not specified | [10] |
| Clauson-Kaas | Various Amines | 2,5-Dimethoxytetrahydrofuran | Sc(OTf)₃ / 1,4-Dioxane | 100 | Not specified | Good to Excellent | [6] |
Reaction Pathways
The logical flow of the key synthetic methods is depicted in the following diagrams.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 7. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide on the Role of the Fluorine Substituent in Pyrrole Ring Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic introduction of fluorine atoms onto the pyrrole scaffold has become a powerful tool in medicinal chemistry and materials science.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate the physicochemical and biological characteristics of the parent molecule.[4][5][6]
Approximately 20-25% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to its utility in drug design.[3][7] In the context of pyrrole-containing compounds, fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, modulate lipophilicity and membrane permeability, and alter the acidity or basicity of the molecule.[5][8][9] This guide provides a comprehensive technical overview of how fluorine substituents influence the chemical reactivity of the pyrrole ring, supported by quantitative data, experimental methodologies, and logical diagrams.
Electronic and Physicochemical Effects of Fluorine
The influence of fluorine on the pyrrole ring is dominated by its powerful electron-withdrawing inductive effect (-I) and a weaker, counteracting electron-donating resonance effect (+M).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect propagates through the sigma framework, reducing the overall electron density of the pyrrole ring and making it less nucleophilic.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the pyrrole ring. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of the ring carbons, this donation is significantly weaker than its inductive withdrawal.
This dual electronic nature is responsible for the observed changes in the physicochemical properties of fluorinated pyrroles.
Acidity and Basicity (pKa)
| Compound | pKa | Comment |
| Pyrrole (N-H acidity) | ~17.5 | Weakly acidic N-H proton.[11] |
| Pyrrole (Ring basicity) | -3.8 | pKa of the conjugate acid (protonation at C2).[10][11] |
| Mono-, Di-, Trifluoroacetic Acid | 2.58, 1.22, 0.03 | Demonstrates the strong acid-strengthening inductive effect of fluorine.[12] |
Table 1: Acidity of Pyrrole and the Effect of Fluorination on Acetic Acid. The data for fluoroacetic acids is provided as an analogy to illustrate the powerful inductive effect of fluorine on pKa.
Lipophilicity and Metabolic Stability
Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5][9] The carbon-fluorine bond is exceptionally strong (bond energy ~112 kcal/mol) compared to a carbon-hydrogen bond (~98 kcal/mol).[4] This high bond strength makes fluorinated positions on a molecule more resistant to metabolic degradation, particularly oxidation by cytochrome P-450 (CYP) enzymes, often leading to an extended half-life of the drug.[4][5][8]
Impact on Pyrrole Ring Reactivity
Electrophilic Aromatic Substitution (EAS)
Pyrrole is a π-excessive heterocycle and is highly reactive towards electrophiles, significantly more so than benzene.[14][15] Substitution preferentially occurs at the C2 (α) position because the resulting cationic intermediate (σ-complex) is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures).[15][16]
The introduction of a fluorine substituent has two main consequences for EAS:
-
Reactivity: Due to its strong -I effect, fluorine deactivates the pyrrole ring towards electrophilic attack. The overall reaction rate is slower compared to unsubstituted pyrrole.
-
Regioselectivity: The directing effect of the fluorine substituent depends on its position. While it deactivates all positions, the deactivation is most pronounced at the carbon to which it is attached. The outcome of the reaction is a balance between the inherent preference for C2 attack and the electronic influence of the fluorine atom.
Nucleophilic Aromatic Substitution (SNAr)
While uncommon for electron-rich pyrroles, SNAr can occur if the ring is sufficiently activated by strong electron-withdrawing groups. In such cases, a fluorine atom can serve as an excellent leaving group. The high electronegativity of fluorine strongly stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the addition-elimination mechanism.[17] This is why, in SNAr reactions on activated rings, fluoroarenes are often more reactive than their chloro- or bromo-analogues, a reversal of the typical leaving group ability seen in S_N2 reactions.[17]
Synthesis of Fluorinated Pyrroles
The synthesis of pyrrole ring-fluorinated compounds is of growing interest for applications in pharmaceuticals, agrochemicals, and advanced materials.[18] Methodologies can be broadly categorized into two main strategies: (i) direct fluorination of a pre-existing pyrrole ring, and (ii) construction of the pyrrole ring from fluorine-containing precursors.[18]
Example Experimental Protocol: Synthesis of Polyfunctionalised 3-Fluoropyrroles
This protocol is adapted from a flexible synthesis developed by Cogswell et al.[19] It demonstrates the construction of the fluorinated pyrrole ring from acyclic precursors.
Reaction Scheme: A multi-step synthesis starting from a commercial aldehyde, proceeding through a fluorinated α,β-unsaturated lactam intermediate, which is then converted to the 3-fluoropyrrole.
Step 1: Synthesis of the Fluorinated α,β-Unsaturated Lactam
-
Reagents: Starting aldehyde, N-protected amino acid, reagents for olefination (e.g., Horner-Wadsworth-Emmons), and a ring-closing metathesis catalyst (e.g., Grubbs' catalyst).
-
Procedure: The aldehyde is first converted to a diene via standard olefination protocols. This diene is then coupled with an N-protected amino acid derivative. The resulting compound undergoes ring-closing metathesis to form the lactam. Fluorination is achieved using an electrophilic fluorinating agent.
Step 2: Conversion to 3-Fluoropyrrole
-
Reagents: The fluorinated α,β-unsaturated lactam, a reducing agent (e.g., DIBAL-H), and an acid catalyst.
-
Procedure:
-
The fluorinated lactam is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen).
-
A solution of DIBAL-H (diisobutylaluminium hydride) is added dropwise, and the reaction is stirred for a specified time to achieve partial reduction to the corresponding lactol.
-
The reaction is quenched carefully with a suitable reagent (e.g., methanol).
-
An acid catalyst is added, and the mixture is allowed to warm to room temperature. The acid promotes the elimination of water and aromatization to the pyrrole ring.
-
The reaction mixture is worked up using a standard aqueous extraction procedure, and the organic layer is dried and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired polyfunctionalised 3-fluoropyrrole.[19]
-
Applications in Drug Discovery
The strategic placement of fluorine on pyrrole-containing drug candidates can lead to significant improvements in their pharmacological profiles.
| Drug/Compound Class | Non-Fluorinated Analogue Activity | Fluorinated Analogue Activity | Observed Benefit of Fluorination |
| Pyrroloquinolinones (Tubulin Inhibitors) | Potent cytotoxicity (nanomolar GI50s).[20] | Retained high cytotoxicity (GI50s of 0.8–44 nM), including in multidrug-resistant cell lines.[20] | Overcomes P-glycoprotein mediated drug resistance.[4][20] |
| Pyrrolo[2,3-b]pyridines (Antitumor) | Compounds with electron-donating or unsubstituted phenyl rings showed moderate activity.[20] | A fluorine-substituted phenyl ring derivative (17j) showed good activity against all three tested cancer cell lines (GI50 0.18–0.7 μM).[20] | Enhanced and broader antiproliferative activity.[20] |
| Pyrrole-based Hybrids (Anti-HIV) | Non-fluorinated compounds showed moderate activity. | Fluorinated derivatives 8 and 9 showed the best activity in the series (EC50 values of 36.9 μM and 44.5 μM).[7] | Improved potency against HIV-1.[7] |
Table 2: Impact of Fluorination on the Biological Activity of Pyrrole-Containing Compounds.
The N-ethyl derivative of a 7-phenyl-pyrroloquinolinone, bearing a 2-fluorine substituted aryl moiety, demonstrated strong inhibition of tubulin assembly (IC50 = 0.38 μM) and induced apoptosis in cancer cells.[20] In another example, fluorinated pyrrole derivatives have been developed as anti-inflammatory and anti-hypertension agents.[3][19] These cases highlight how fluorine can be used to fine-tune potency, selectivity, and pharmacokinetic properties.[8]
Conclusion
The fluorine substituent plays a multifaceted and powerful role in modulating the reactivity and properties of the pyrrole ring. Its strong electron-withdrawing inductive effect deactivates the ring to electrophilic attack while simultaneously activating it for potential nucleophilic substitution by stabilizing the key anionic intermediate. This modification of electronic character, combined with fluorine's ability to enhance metabolic stability and lipophilicity, provides a robust platform for rational drug design and the development of novel materials. A thorough understanding of these principles is essential for researchers and scientists aiming to leverage the unique attributes of fluorine to create highly functionalized and effective pyrrole-based molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 16. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. Flexible synthesis of polyfunctionalised 3-fluoropyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02155C [pubs.rsc.org]
- 20. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrrole-Based Scaffolds: A Technical Guide to the Potential Applications of 1-(4-Fluorophenyl)pyrrole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide delves into the potential applications of a specific, yet underexplored, derivative: 1-(4-Fluorophenyl)pyrrole. While direct biological data on the parent compound remains limited, this document extrapolates its potential from the activities of its closely related derivatives, providing a roadmap for future research and drug discovery endeavors.
Synthesis of this compound
The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-fluoroaniline. A readily available precursor for the 1,4-dicarbonyl component is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to form succinaldehyde.
Experimental Protocol: Paal-Knorr Synthesis of this compound
Objective: To synthesize this compound via the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran and 4-fluoroaniline.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
4-Fluoroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and 4-fluoroaniline (1.1 eq).
-
Add ethanol as a solvent, followed by glacial acetic acid (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Potential Therapeutic Applications
While direct biological evaluation of this compound is not extensively reported, the introduction of a fluorophenyl group at the N1-position of the pyrrole ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The following sections explore the potential applications of this scaffold based on the reported activities of its derivatives.
Anticancer Activity
Numerous pyrrole derivatives bearing a 1-phenyl substituent have demonstrated significant anticancer properties.[3] The mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival.
Quantitative Data from this compound Derivatives:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| --INVALID-LINK--methanone (ARDAP) | MCF-7 (Breast) | 0.01 - 0.08 | [4] |
| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) | A549 (Lung) | Not specified, but potent | [5] |
| 3f (a phenylacetamide derivative) | PC12 | 1 ± 0.13 | [6] |
Table 1: In vitro anticancer activity of selected this compound derivatives.
Putative Anticancer Mechanism:
One of the key mechanisms by which pyrrole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] The this compound scaffold could serve as a basis for the design of novel tubulin inhibitors.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole-containing compounds have been extensively investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8]
Quantitative Data from N-Arylpyrrole Derivatives:
| Compound/Derivative Class | Assay | Activity | Reference |
| N-pyrrolylcarboxylic acids | Carrageenan-induced edema in rats | >70% protection (at 20 & 40 mg/kg) | [7] |
| Pyrrolo[2,3-d]pyrimidine derivatives | In vivo anti-inflammatory activity | Significant activity | [5] |
| Polyenylpyrrole derivatives | LPS-induced NO production in RAW 264.7 cells | ED50 = 15 ± 2 µM | [9] |
Table 2: Anti-inflammatory activity of selected N-arylpyrrole derivatives.
Putative Anti-inflammatory Mechanism:
The anti-inflammatory effects of many pyrrole derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. The this compound scaffold could be a promising starting point for the development of selective COX-2 inhibitors with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Neuroprotective Effects
Neurodegenerative diseases are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. Pyrrole derivatives have emerged as promising neuroprotective agents due to their antioxidant and anti-inflammatory properties.[10][11]
Quantitative Data from Pyrrole Derivatives:
| Compound/Derivative Class | Assay | Activity | Reference |
| Pyrrole-based hydrazones | 6-OHDA-induced toxicity in synaptosomes | Up to 82% preservation of viability | [11] |
| Pyrrole-containing azomethine compounds | H2O2-induced stress in SH-SY5Y cells | Strong protective effects at 1 µM | [10] |
| Pyrrolemorines A, E | Oxygen-glucose deprivation/reperfusion injury in PC12 cells | Neuroprotective activity | [12] |
Table 3: Neuroprotective activity of selected pyrrole derivatives.
Putative Neuroprotective Mechanisms:
The neuroprotective effects of pyrrole derivatives are likely multifactorial, involving the scavenging of reactive oxygen species (ROS), inhibition of pro-inflammatory pathways (such as NF-κB), and modulation of apoptotic signaling cascades.[12][13] The this compound scaffold could be explored for the development of novel agents for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for medicinal chemistry research. Based on the substantial body of evidence for the biological activities of its derivatives, this core structure holds significant potential for the development of novel therapeutics in oncology, inflammation, and neurodegenerative diseases.
Future research should focus on:
-
Systematic Biological Screening: A comprehensive evaluation of the parent this compound across a range of biological assays is crucial to establish its intrinsic activity profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives with systematic modifications to the pyrrole and phenyl rings will help to elucidate the key structural features required for optimal activity and selectivity.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by promising this compound derivatives will be essential for their rational optimization and clinical development.
By leveraging the foundational knowledge of pyrrole chemistry and pharmacology, the exploration of the this compound scaffold can pave the way for the discovery of next-generation therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrole synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Paal-Knorr Pyrrole Synthesis Mechanism
For researchers, scientists, and professionals in drug development, a profound understanding of foundational organic reactions is paramount. The Paal-Knorr synthesis, a classic and enduring method for the formation of pyrroles, remains a cornerstone in heterocyclic chemistry. This guide provides a detailed exploration of the reaction's mechanism, supported by experimental data and protocols, to facilitate its application in contemporary research and development.
The Core Mechanism: A Step-by-Step Elucidation
The Paal-Knorr pyrrole synthesis is fundamentally the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] While seemingly straightforward, the nuances of its mechanism have been a subject of detailed investigation. The currently accepted pathway, largely credited to the work of V. Amarnath and his colleagues, proceeds through a series of well-defined steps.[2]
Initially, the reaction is typically facilitated by neutral or weakly acidic conditions.[1] The addition of a mild acid, such as acetic acid, can accelerate the process.[1] The mechanism commences with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. This activation is followed by the nucleophilic attack of the primary amine on the protonated carbonyl, leading to the formation of a hemiaminal intermediate.[2]
A subsequent intramolecular cyclization occurs, where the nitrogen atom of the hemiaminal attacks the second carbonyl group. This ring-closing step, which is often the rate-determining step of the reaction, results in a cyclic hemiaminal derivative.[3][4] The final stage of the mechanism involves the dehydration of this cyclic intermediate, yielding the aromatic pyrrole ring.[3] It is crucial to note that earlier hypotheses involving an enamine intermediate in the rate-determining step have been largely dismissed based on stereochemical studies.[1]
Quantitative Analysis of Reaction Conditions
The efficiency of the Paal-Knorr synthesis is highly dependent on the choice of catalyst, solvent, and reaction conditions. Modern iterations of this classic reaction have focused on improving yields, reducing reaction times, and employing more environmentally benign methodologies. The following tables summarize quantitative data from various studies, offering a comparative look at different approaches.
Table 1: Effect of Catalyst on Pyrrole Synthesis
| Catalyst | Reaction Time | Yield (%) | Reference |
| None (solvent-free, 60°C) | 45 min | 47 | [5] |
| CATAPAL C-1 (alumina) | 45 min | 58 | [5] |
| CATALOX Sba-90 (alumina) | 45 min | 64 | [5] |
| CATAPAL 200 (alumina) | 45 min | 97 | [5] |
| Citric Acid (10 mol-%, ball mill) | 15 min | 74 | [6] |
| Citric Acid (10 mol-%, ball mill) | 30 min | 87 | [6] |
| Tungstate sulfuric acid (1 mol%) | 3 min | 98 | [7] |
| Molybdate sulfuric acid (1 mol%) | - | - | [7] |
| Saccharin (25 mol%) | - | - | [7] |
Table 2: Influence of Temperature and Time on Yield
Reaction: Acetonylacetone with 4-toluidine catalyzed by CATAPAL 200 (40 mg).[5]
| Temperature (°C) | Time (min) | Yield (%) |
| 20 | 45 | 68 |
| 40 | 45 | 85 |
| 60 | 45 | 97 |
| 80 | 45 | 95 |
| 100 | 45 | 93 |
| 60 | 30 | 89 |
| 60 | 60 | 96 |
| 60 | 120 | 80 |
Detailed Experimental Protocols
To aid in the practical application of the Paal-Knorr synthesis, detailed methodologies for both conventional and microwave-assisted procedures are provided below.
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[8]
Objective: To synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole using a traditional heating method.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52% (178 mg).[8]
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide[3]
Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.
Materials:
-
1,4-Diketone (20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial acetic acid (40 µL)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80°C. An initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1-(4-Fluorophenyl)pyrrole: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-(4-fluorophenyl)pyrrole, a valuable building block in medicinal chemistry and materials science. The protocol detailed below is based on the robust and widely applicable Paal-Knorr pyrrole synthesis, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine.
Introduction
N-aryl pyrroles are privileged structural motifs found in a vast array of biologically active molecules and functional materials. The introduction of a fluorine atom on the phenyl ring, as in this compound, can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This protocol offers a straightforward and efficient method for the preparation of this key synthetic intermediate.
Reaction Scheme
The synthesis of this compound is achieved through the acid-catalyzed condensation of 2,5-hexanedione with 4-fluoroaniline. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][2]
Figure 1: General reaction scheme for the Paal-Knorr synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,5-Hexanedione | Reagent | Sigma-Aldrich |
| 4-Fluoroaniline | Reagent | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate | Reagent | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Anhydrous magnesium sulfate | Reagent | Sigma-Aldrich |
| Silica gel (230-400 mesh) | Fisher Scientific |
Equipment:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (5.70 g, 50.0 mmol, 1.0 eq), 4-fluoroaniline (5.55 g, 50.0 mmol, 1.0 eq), and p-toluenesulfonic acid monohydrate (0.95 g, 5.0 mmol, 0.1 eq).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask.
-
Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The progress of the reaction can be monitored by TLC (eluent: 10% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude product is purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
Table 1: Summary of Quantitative Data
| Parameter | Value |
| Reactants | |
| 2,5-Hexanedione | 5.70 g (50.0 mmol) |
| 4-Fluoroaniline | 5.55 g (50.0 mmol) |
| p-Toluenesulfonic acid monohydrate | 0.95 g (5.0 mmol) |
| Reaction Conditions | |
| Solvent | Toluene (50 mL) |
| Temperature | Reflux (~110-120 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Expected Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 88-90 °C |
Characterization Data (Predicted)
The following spectroscopic data are predicted based on the analysis of closely related structures. Actual experimental data should be acquired for full characterization.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.15 (m, 4H, Ar-H), 6.80 (t, J = 2.2 Hz, 2H, Pyrrole-H), 6.30 (t, J = 2.2 Hz, 2H, Pyrrole-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.0 (d, J = 245 Hz), 136.0 (d, J = 3 Hz), 126.0 (d, J = 8 Hz), 121.5, 116.0 (d, J = 23 Hz), 109.0 |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar-H stretch), 1600, 1510 (Ar C=C stretch), 1220 (C-F stretch) |
| Mass Spec (EI, m/z) | [M]⁺ calculated for C₁₀H₈FN: 161.06 |
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Toluene is flammable and toxic; handle with care.
-
4-Fluoroaniline is toxic and an irritant; avoid inhalation and skin contact.
-
p-Toluenesulfonic acid is corrosive; handle with care.
References
Application Notes and Protocols: 1-(4-Fluorophenyl)pyrrole as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, key reactions, and applications of 1-(4-Fluorophenyl)pyrrole, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules, making this scaffold particularly attractive for drug discovery programs.
Data Presentation: Synthetic and Biological Activity Data
The following tables summarize key quantitative data for the synthesis of this compound and the biological activities of its derivatives.
Table 1: Synthesis of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole
| Reaction | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Paal-Knorr Synthesis | 2,5-Hexanedione, 4-Fluoroaniline | Acetic Acid | Ethanol | Reflux | 4 | >90 (estimated) |
Table 2: Electrophilic Substitution Reactions of 1-Arylpyrroles (Representative Yields)
| Reaction | Substrate | Reagent | Solvent | Temp. (°C) | Product | Yield (%) |
| Vilsmeier-Haack Formylation | 1-Arylpyrrole | POCl₃, DMF | Dichloromethane | 0 to RT | 2-Formyl-1-arylpyrrole | 70-85 |
| Friedel-Crafts Acylation | 1-Arylpyrrole | Acetic Anhydride, AlCl₃ | Dichloromethane | 0 to RT | 2-Acetyl-1-arylpyrrole | 60-75 |
Table 3: Anticancer Activity of this compound Derivatives (IC₅₀ Values in µM)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Alkynylated pyrrole derivative | U251 | Glioblastoma | 2.29 ± 0.18 | [1] |
| Alkynylated pyrrole derivative | A549 | Lung Carcinoma | 3.49 ± 0.30 | [1] |
| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | HepG2 | Liver Cancer | 0.5 | [2] |
| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | DU145 | Prostate Cancer | 0.9 | [2] |
| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | CT-26 | Colon Carcinoma | 0.7 | [2] |
Table 4: Antibacterial Activity of Pyrrole Derivatives (MIC Values in µg/mL)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrole-based chalcones | Enterococcus faecalis | 100 | [3] |
| 2,5-dihydropyrrole formyl hydroxyamino derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Better than vancomycin | |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis | 3.125 | |
| Pyrrolo[1,2-a][1][4]benzodiazepines | Staphylococcus aureus | 7.81 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent functionalization are provided below.
Protocol 1: Synthesis of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Synthesis
This protocol describes a classic and efficient method for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.
Materials:
-
2,5-Hexanedione
-
4-Fluoroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 2,5-hexanedione (1 equivalent) in ethanol in a round-bottom flask, add 4-fluoroaniline (1 equivalent).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole.
Protocol 2: Vilsmeier-Haack Formylation of 1-(4-Fluorophenyl)-1H-pyrrole
This reaction introduces a formyl group at the C-2 position of the pyrrole ring, a key intermediate for further synthetic transformations.
Materials:
-
1-(4-Fluorophenyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1 equivalent) dropwise to the cooled DMF with stirring. This forms the Vilsmeier reagent. Allow the mixture to stir at 0°C for 30 minutes.
-
Dissolve 1-(4-fluorophenyl)-1H-pyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a beaker of ice and then slowly adding a saturated solution of sodium bicarbonate until the mixture is alkaline.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde.
Protocol 3: Friedel-Crafts Acylation of 1-(4-Fluorophenyl)-1H-pyrrole
This protocol describes the introduction of an acetyl group at the C-2 position of the pyrrole ring.
Materials:
-
1-(4-Fluorophenyl)-1H-pyrrole
-
Acetic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, dilute (e.g., 1 M)
-
Sodium bicarbonate solution, saturated
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the suspension with stirring.
-
Add a solution of 1-(4-fluorophenyl)-1H-pyrrole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute hydrochloric acid to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-acetyl-1-(4-fluorophenyl)-1H-pyrrole.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships discussed in these application notes.
Caption: Paal-Knorr synthesis of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole.
Caption: Functionalization of this compound via electrophilic substitution.
Caption: Role of this compound in a typical drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Design, synthesis, and antibacterial activity of 2,5-dihydropyrrole formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of N-Substituted Pyrroles: A Detailed Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the laboratory-scale synthesis of N-substituted pyrroles, a critical structural motif in a vast array of pharmaceuticals, natural products, and functional materials. The methodologies outlined herein are established, versatile, and suitable for a wide range of research and development applications.
Introduction
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of many biologically active molecules. The ability to introduce substituents at the nitrogen atom (N-substitution) is a powerful strategy for modulating the physicochemical and pharmacological properties of these compounds, making the synthesis of N-substituted pyrroles a cornerstone of medicinal chemistry and drug discovery. This guide details several robust and widely employed synthetic methods, including the classical Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses, as well as direct N-alkylation approaches and modern microwave-assisted protocols.
General Experimental Workflow
The synthesis of N-substituted pyrroles typically follows a general workflow, from the selection of starting materials to the purification and characterization of the final product.
Caption: General experimental workflow for the synthesis of N-substituted pyrroles.
Synthetic Methodologies
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a highly reliable and widely used method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2][3]
Reaction Principle:
Caption: General scheme for the Paal-Knorr pyrrole synthesis.
Experimental Protocols:
Protocol 1.1: Conventional Heating [4]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After cooling, the product can be isolated by an appropriate work-up procedure, which may involve extraction and purification by column chromatography or recrystallization.
-
Protocol 1.2: Microwave-Assisted Synthesis [4][5]
-
Materials:
-
1,4-Diketone (e.g., hexane-2,5-dione) (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Glacial Acetic Acid (2 mL) or a catalyst such as CaCl₂·2H₂O (20 mol%) in solvent-free conditions.[6]
-
-
Procedure:
-
In a microwave vial, combine the 1,4-diketone, primary amine, and the chosen solvent/catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[2][4]
-
After cooling, perform an appropriate work-up, such as quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data Summary (Paal-Knorr Synthesis):
| Entry | 1,4-Dicarbonyl | Amine | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Acetonylacetone | Various primary amines | CATAPAL 200 (alumina) | 60 °C | 45 min | 68-97 | [1] |
| 2 | 2,5-Hexanedione | Various primary amines | CaCl₂·2H₂O (20 mol%) | Microwave (420W) | 10 min | 74-97 | [6] |
| 3 | Acetonylacetone | Aniline | None | Stirring, RT | - | Excellent | [7] |
| 4 | 2,5-Hexanedione | Aniline | N-Bromosuccinimide (NBS) | Microwave | 8 min | Good | [5] |
Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas reaction is another classical and efficient method for preparing N-substituted pyrroles. This synthesis involves the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[8][9][10]
Reaction Principle:
Caption: General scheme for the Clauson-Kaas pyrrole synthesis.
Experimental Protocols:
Protocol 2.1: Microwave-Assisted Synthesis in Acetic Acid [11][12]
-
Materials:
-
2,5-Dimethoxytetrahydrofuran (1.0 mmol)
-
Primary Amine (e.g., aniline) (1.0 mmol)
-
Glacial Acetic Acid (4 mL)
-
-
Procedure:
-
To a 2-5 mL microwave vial charged with a magnetic stir bar, add the primary amine and 2,5-dimethoxytetrahydrofuran to glacial acetic acid.
-
Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with a pre-stirring of 20 seconds.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing and drying.
-
The crude product is purified by column chromatography.
-
Protocol 2.2: Iodine-Catalyzed Microwave Synthesis (Solvent-Free) [13][14]
-
Materials:
-
Amine (1.0 mmol)
-
2,5-Dimethoxytetrahydrofuran (1.2 mmol)
-
Iodine (5 mol%)
-
-
Procedure:
-
Combine the amine, 2,5-dimethoxytetrahydrofuran, and iodine in a microwave-safe vessel.
-
Irradiate in a microwave oven as specified for the particular substrate (see table below).
-
After completion of the reaction (monitored by TLC), add diethyl ether to the reaction mixture and filter.
-
Evaporate the ether to isolate the pure product.
-
Quantitative Data Summary (Clauson-Kaas Synthesis):
| Entry | Amine | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Various amines | Acetic Acid | Microwave, 170 °C | 10 min | Good | [12] |
| 2 | Various amines | Water | Microwave, 170 °C | 10 min | Good | [12] |
| 3 | Various amines | Iodine (5 mol%) | Microwave, Solvent-free | 1.5-4 min | 75-98 | [13][14] |
| 4 | Various amines | Iron(III) chloride | Water, Reflux | - | 71-96 | [8] |
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[15][16] This method is particularly useful for accessing highly substituted pyrroles.
Reaction Principle:
Caption: General scheme for the Hantzsch pyrrole synthesis.
Experimental Protocol:
Protocol 3.1: Classical Hantzsch Synthesis [15]
-
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
α-Haloacetophenone
-
Primary Amine
-
Solvent (e.g., ethanol or acetic acid)
-
-
Procedure:
-
Dissolve the β-ketoester and the primary amine in the chosen solvent.
-
Stir the mixture to allow for the formation of the enamine intermediate.
-
Add the α-haloacetophenone to the reaction mixture.
-
Heat the reaction mixture to reflux for a specified period.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and perform a suitable work-up, which may involve neutralization, extraction, and purification.
-
Quantitative Data Summary (Hantzsch Synthesis):
Specific quantitative data for a generalized protocol is highly substrate-dependent. The reaction conditions need to be optimized for specific combinations of reactants.
N-Alkylation of Pyrroles
Direct N-alkylation is a straightforward method for introducing alkyl or aryl groups onto the pyrrole nitrogen. This typically involves the deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkylating agent.[17][18][19]
Reaction Principle:
Caption: General scheme for the N-alkylation of pyrroles.
Experimental Protocol:
Protocol 4.1: N-Alkylation using Sodium Hydride [17]
-
Materials:
-
Substituted 1H-pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1-1.5 eq)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the pyrrole in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Caution: Sodium hydride reacts violently with water.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Slowly add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Remove the solvent under reduced pressure and purify the crude product.
-
Quantitative Data Summary (N-Alkylation):
| Entry | Pyrrole | Alkylating Agent | Base/Solvent | Conditions | Yield (%) | Reference |
| 1 | Pyrrole | Alkyl halides | KOH / Ionic Liquids | - | Excellent | [19] |
| 2 | 3,4-Diethyl-2,5-dimethyl-1H-pyrrole | Alkyl halide | NaH / DMF | 0 °C to RT | High | [17] |
Conclusion
The synthesis of N-substituted pyrroles is a well-established field with a variety of reliable methods available to the modern chemist. The choice of a specific synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize a wide range of N-substituted pyrrole derivatives for their specific research needs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 9. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Spectroscopic Characterization of 1-(4-Fluorophenyl)pyrrole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)pyrrole is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel bioactive compounds. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, which is a critical step in any research and development workflow.
These application notes provide a detailed overview of the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and quantitative data are presented to facilitate the replication and verification of these analytical methods.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Multiplicity | Assignment |
| ¹H | 7.30 | - | m | 2H, Ar-H |
| ¹H | 7.10 | - | m | 4H, Ar-H and Pyrrole-H |
| ¹H | 6.32 | 2.1 | t | 2H, Pyrrole-H |
| ¹³C | 161.9 | 245.7 | d | C -F |
| ¹³C | 136.1 | 2.9 | d | Ar-C |
| ¹³C | 126.2 | 8.2 | d | Ar-C H |
| ¹³C | 121.7 | - | s | Pyrrole-C H |
| ¹³C | 116.0 | 22.7 | d | Ar-C H |
| ¹³C | 109.3 | - | s | Pyrrole-C H |
| ¹⁹F | -114.7 | - | - | Ar-F |
Solvent: CDCl₃. Reference: TMS for ¹H and ¹³C NMR.
Table 2: FT-IR, UV-Vis, and Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| FT-IR | Major Absorption Bands (cm⁻¹) | Data not available in the searched literature. Expected absorptions: ~3100 (Ar C-H), ~1600, 1510 (Ar C=C), ~1220 (C-F), ~1100 (Pyrrole C-N). |
| UV-Vis | λmax (nm) | Data not available in the searched literature. Expected absorptions: ~250-270 nm due to π-π transitions.* |
| Mass Spec. | Molecular Ion (m/z) | Data not available in the searched literature. Expected [M]⁺: 161.06. |
Note: Specific experimental data for FT-IR, UV-Vis, and Mass Spectrometry of this compound were not found in the publicly available literature at the time of this writing. The provided values are based on characteristic absorptions of the functional groups present in the molecule.
Experimental Protocols
Synthesis of this compound via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a common and efficient method for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
4-Fluoroaniline
-
Glacial Acetic Acid
-
Toluene
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,5-dimethoxytetrahydrofuran (1.0 eq) in toluene, add 4-fluoroaniline (1.0 eq).
-
Add glacial acetic acid (catalytic amount).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Standard Addition: Add a small drop of TMS to the NMR tube as an internal reference (δ 0.00 ppm).
-
Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Instrumentation:
-
FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellets press.
Protocol (ATR method):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., 10⁻⁵ M).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a second quartz cuvette with the sample solution and record the UV-Vis absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Instrumentation:
-
Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Protocol (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, either directly via a solids probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to support the proposed structure.
Logical Relationship of Spectroscopic Techniques
The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous structural elucidation of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound using NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a robust and reliable method for confirming its identity and purity. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of chemistry and drug development, ensuring the quality and reproducibility of their scientific investigations involving this important molecular scaffold.
Application Notes and Protocols for the Spectroscopic Analysis of 1-(4-Fluorophenyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide to the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for the compound 1-(4-Fluorophenyl)pyrrole. Due to the limited availability of experimental spectral data in publicly accessible databases, this document presents predicted NMR data obtained from computational models. Detailed protocols for sample preparation and NMR data acquisition are also provided to facilitate the experimental characterization of this and structurally related compounds. This information is valuable for researchers in drug development and organic synthesis for the verification of molecular structure and purity.
Introduction
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. The incorporation of a fluorophenyl group can significantly influence the electronic properties and biological activity of the parent pyrrole ring. Accurate spectroscopic characterization is a critical step in the synthesis and evaluation of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and electronic environment of atomic nuclei. This document outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound and provides standardized protocols for acquiring experimental NMR data.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2, H-5 (Pyrrole) | 6.95 - 7.15 | Triplet |
| H-3, H-4 (Pyrrole) | 6.25 - 6.45 | Triplet |
| H-2', H-6' (Fluorophenyl) | 7.30 - 7.50 | Multiplet |
| H-3', H-5' (Fluorophenyl) | 7.10 - 7.30 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1' | 136.0 - 138.0 |
| C-2, C-5 | 119.0 - 121.0 |
| C-2', C-6' | 125.0 - 127.0 |
| C-3, C-4 | 109.0 - 111.0 |
| C-3', C-5' | 115.0 - 117.0 |
| C-4' | 160.0 - 163.0 (d, ¹JCF ≈ 245 Hz) |
Experimental Protocols
The following protocols provide a general framework for the preparation and NMR analysis of this compound and similar small organic molecules.
Protocol 1: NMR Sample Preparation
Materials:
-
This compound (5-25 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Glass wool or cotton plug
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution. Place a small plug of glass wool or cotton into a Pasteur pipette and transfer the solution through the pipette into a clean NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: As prepared in Protocol 1.
-
Temperature: 298 K.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: As prepared in Protocol 1.
-
Temperature: 298 K.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Approximately 250 ppm, centered around 125 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the peak multiplicities and coupling constants.
Signaling Pathways and Experimental Workflow Diagrams
Conclusion
This document provides essential information for the NMR-based characterization of this compound. While experimental data is currently sparse, the provided predicted ¹H and ¹³C NMR chemical shifts serve as a valuable reference for researchers. The detailed protocols for sample preparation and data acquisition offer a standardized approach to obtaining high-quality experimental spectra, which will be crucial for confirming the identity and purity of synthesized this compound and its derivatives in drug discovery and materials science research.
Application Note: Unveiling Structural Nuances of 1-(4-Fluorophenyl)pyrrole via ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the interpretation of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Fluorophenyl)pyrrole, a key structural motif in medicinal chemistry and materials science. We provide a comprehensive guide to understanding the spectrum, including expected chemical shifts, coupling patterns, and the influence of the pyrrole ring on the fluorine environment. Detailed experimental protocols for acquiring high-quality ¹⁹F NMR data are also presented, alongside a logical workflow for spectral analysis. This document serves as a practical resource for researchers utilizing fluorinated phenylpyrroles in their work.
Introduction
The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, is an excellent probe for NMR spectroscopy, offering a wide chemical shift range and high sensitivity. This compound is a valuable building block in the synthesis of various functionalized compounds. A thorough understanding of its ¹⁹F NMR spectrum is crucial for structural verification, purity assessment, and for studying its interactions in different chemical environments.
Spectral Interpretation
The ¹⁹F NMR spectrum of this compound is characterized by a single resonance for the fluorine atom on the phenyl ring. The electronic environment of the fluorine atom is influenced by both the phenyl ring and the attached pyrrole moiety.
Chemical Shift (δ): The chemical shift of the fluorine atom in this compound is expected to appear in the typical region for aromatic C-F bonds. While the exact chemical shift can vary slightly depending on the solvent and concentration, for similar fluoroaromatic compounds, the resonance is often observed in the range of -110 to -120 ppm relative to a standard reference such as CFCl₃. The pyrrole ring, being an electron-rich heteroaromatic system, can influence the electron density on the attached phenyl ring, thereby subtly affecting the shielding of the fluorine nucleus.
Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, the fluorine signal will appear as a complex multiplet due to coupling with the neighboring aromatic protons. The primary couplings will be to the ortho-protons (³JHF) and the meta-protons (⁴JHF) on the phenyl ring. Due to the symmetry of the 4-fluorophenyl group, the two ortho-protons are chemically equivalent, as are the two meta-protons. This results in a characteristic "triplet of triplets" or a more complex higher-order pattern depending on the relative magnitudes of the coupling constants. In a proton-decoupled ¹⁹F NMR spectrum, this multiplet will collapse into a sharp singlet.
Coupling Constants (J): The magnitude of the through-bond scalar coupling constants provides valuable structural information. For fluorophenyl derivatives, typical coupling constants are:
-
³JHF (ortho coupling): 5-10 Hz
-
⁴JHF (meta coupling): 2-5 Hz
-
⁵JHF (para coupling): < 1 Hz (often not resolved)
Data Presentation
| Parameter | Expected Value/Pattern | Notes |
| Chemical Shift (δ) | -110 to -120 ppm (relative to CFCl₃) | The exact value is solvent and concentration dependent. |
| Multiplicity | Multiplet (proton-coupled) / Singlet (proton-decoupled) | The multiplet arises from coupling to ortho and meta protons. |
| ³JHF (ortho) | 5 - 10 Hz | Coupling to the two protons adjacent to the fluorine-bearing carbon. |
| ⁴JHF (meta) | 2 - 5 Hz | Coupling to the two protons meta to the fluorine-bearing carbon. |
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
For quantitative measurements, a known amount of an internal standard can be added.
2. NMR Instrument Parameters (¹⁹F Detection):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
Probe: A broadband or fluorine-specific probe.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zgfhig on Bruker systems for proton-decoupled spectra).
-
Transmitter Frequency Offset (O1p): Centered on the expected chemical shift region of the fluoroaromatic signal (e.g., -115 ppm).
-
Spectral Width (SW): A sufficiently wide spectral width (e.g., 200 ppm) should be used initially to ensure the signal is captured, and then narrowed for higher resolution.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the ¹⁹F nucleus.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K) for reproducibility.
3. Data Processing:
-
Apply an exponential window function (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum carefully to obtain a flat baseline.
-
Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).
Logical Workflow for Spectral Interpretation
Caption: A flowchart outlining the key steps from sample preparation to structural confirmation in the ¹⁹F NMR analysis of this compound.
Conclusion
The ¹⁹F NMR spectrum of this compound provides unambiguous evidence for the presence and electronic environment of the fluorine atom. By carefully analyzing the chemical shift, multiplicity, and coupling constants, researchers can confirm the molecular structure and gain insights into the electronic interplay between the fluorophenyl and pyrrole rings. The protocols and workflow presented in this application note offer a robust framework for obtaining and interpreting high-quality ¹⁹F NMR data for this and related fluorinated compounds, which is essential for advancing research and development in fields where such molecules play a critical role.
Application Note: FT-IR Analysis of 1-(4-Fluorophenyl)pyrrole Functional Groups
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed protocol for the analysis of functional groups in 1-(4-Fluorophenyl)pyrrole using Fourier-Transform Infrared (FT-IR) spectroscopy. The characteristic vibrational frequencies of the pyrrole ring and the 4-fluorophenyl moiety are presented, offering a comprehensive guide for the structural characterization of this and similar N-arylpyrrole compounds. Methodologies for sample preparation and data acquisition are outlined to ensure reproducible and high-quality spectral data.
Introduction
This compound is a heterocyclic aromatic compound with applications in medicinal chemistry and materials science. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint of the compound can be obtained, allowing for its identification and structural elucidation. This document details the expected FT-IR absorption bands for this compound based on the characteristic vibrations of its constituent functional groups.
Data Presentation: Characteristic FT-IR Absorption Bands
The primary functional groups of this compound are the pyrrole ring and the 4-fluorophenyl group. The expected vibrational frequencies for these groups are summarized in the table below. These values are based on established literature data for pyrrole, substituted benzenes, and organofluorine compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Intensity |
| 3150 - 3100 | =C-H Stretching | Aromatic C-H (Pyrrole Ring) | Medium |
| 3080 - 3020 | =C-H Stretching | Aromatic C-H (Phenyl Ring) | Medium |
| 1600 - 1585 | C=C Stretching (in-ring) | Aromatic C=C (Phenyl Ring) | Medium |
| 1520 - 1480 | C=C Stretching (in-ring) | Aromatic C=C (Pyrrole Ring) | Strong |
| 1500 - 1400 | C-C Stretch (in-ring) | Aromatic C-C (Phenyl Ring) | Medium |
| 1350 - 1300 | C-N Stretching | Aryl-N (Phenyl-Pyrrole) | Strong |
| 1250 - 1200 | C-F Stretching | Aryl-F (Fluorophenyl) | Strong |
| 1100 - 1000 | In-plane C-H Bending | Aromatic C-H (Pyrrole & Phenyl) | Medium |
| 900 - 675 | Out-of-plane C-H Bending ("oop") | Aromatic C-H (Phenyl Ring) | Strong |
| 750 - 700 | Ring Deformation | Pyrrole Ring | Medium |
Experimental Protocols
The following protocols describe the sample preparation and data acquisition for FT-IR analysis of this compound. The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
3.1. Materials and Equipment
-
This compound (solid sample)
-
FT-IR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
3.2. Sample Preparation and Data Acquisition (ATR-FTIR)
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000 - 400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum. The background spectrum is then subtracted to yield the final absorbance or transmittance spectrum of the sample.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-soaked lint-free wipe.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the FT-IR analysis and the molecular structure of this compound.
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Caption: Molecular structure of this compound.
Application Notes and Protocols for the Synthesis and Use of 1-(4-Fluorophenyl)pyrrole-Derived Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological application of bioactive molecules derived from 1-(4-fluorophenyl)pyrrole, with a focus on the potent anticancer agent, --INVALID-LINK--methanone, hereafter referred to as ARDAP. Detailed protocols for its synthesis and biological evaluation are provided to facilitate further research and development in the field of cancer therapeutics.
Introduction
Pyrrole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, making them privileged scaffolds in medicinal chemistry.[1][2] The incorporation of a this compound moiety, in particular, has led to the discovery of potent bioactive molecules with promising therapeutic potential. This document focuses on the application of this compound in the synthesis of ARDAP, a novel tubulin polymerization inhibitor with significant anticancer properties.[3][4]
Bioactive Molecule Profile: ARDAP
ARDAP (--INVALID-LINK--methanone) is a potent anticancer agent that targets tubulin polymerization, a critical process for cell division.[3][4] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[3][5]
Quantitative Biological Data
The biological activity of ARDAP and its derivatives has been evaluated in various cancer cell lines. The following table summarizes the key quantitative data, including IC50 values for cell growth inhibition and tubulin polymerization inhibition.
| Compound | Cancer Cell Line | IC50 (nM) for Cell Growth | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| ARDAP | MCF-7 (Breast) | 9 | Not explicitly stated for ARDAP, but for a similar derivative (Compound 10) it is in the submicromolar range. | [1] |
| ARDAP | KU812 (CML) | Potent Inhibition | Potent Inhibition | [1] |
| ARDAP | LAMA84 (CML) | Potent Inhibition | Potent Inhibition | [1] |
| ARDAP | KBM5-WT (CML) | Potent Inhibition | Potent Inhibition | [1] |
| ARDAP | KBM5-T315I (IM-resistant CML) | Potent Inhibition | Potent Inhibition | [1] |
| Compound 4 | MCF-7 (Breast) | ≤30 | Submicromolar | [1] |
| Compound 7 | MCF-7 (Breast) | ≤30 | Submicromolar | [1] |
| Compound 10 | MCF-7 (Breast) | 9 | Submicromolar | [1] |
| Compound 15 | MCF-7 (Breast) | ≤30 | Submicromolar | [1] |
| Compound 16 | MCF-7 (Breast) | ≤30 | Not explicitly stated | [1] |
Experimental Protocols
Synthesis of ARDAP
The synthesis of ARDAP is a multi-step process that can be achieved through various synthetic routes. The Van Leusen pyrrole synthesis is a commonly employed method for constructing the core pyrrole scaffold.[2] The following is a representative protocol for the synthesis of 3-aroyl-4-arylpyrroles, which is the core structure of ARDAP.
General Protocol for the Synthesis of 3-Aroyl-4-arylpyrroles via the Van Leusen Reaction:
This protocol involves the reaction of an α,β-unsaturated ketone (chalcone derivative) with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.
Step 1: Synthesis of the Chalcone Intermediate
-
To a stirred solution of an appropriate acetophenone (1.0 mmol) in ethanol (8.0 mL), add the corresponding aromatic aldehyde (1.0 mmol).
-
Add five drops of a 20% sodium hydroxide solution (0.33 mL, 1.5 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Isolate the resulting solid precipitate by filtration.
-
Recrystallize the solid from a suitable solvent system (e.g., DMF-ethanol) to yield the pure chalcone.
Step 2: Synthesis of the 3-Aroyl-4-arylpyrrole
-
Dissolve the synthesized chalcone (1.0 mmol) and TosMIC (1.0 mmol) in a suitable solvent system.
-
Add a base (e.g., sodium hydride or potassium carbonate) to the mixture.
-
Stir the reaction at room temperature or with gentle heating as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aroyl-4-arylpyrrole.
Note: The specific synthesis of ARDAP would involve the use of this compound as a starting material or its formation in situ, followed by acylation and amination steps. A detailed, step-by-step procedure for ARDAP synthesis is often proprietary and found in specific patents or detailed supplementary information of research articles. Researchers should consult the primary literature for the exact experimental conditions.
Biological Evaluation Protocols
Cell Proliferation Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of ARDAP (or other test compounds) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
-
Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP), and the test compound (ARDAP) at various concentrations.
-
Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition of tubulin polymerization compared to a vehicle control.
Western Blot Analysis for Apoptosis Markers
-
Treat cancer cells with ARDAP at a concentration known to induce apoptosis (e.g., near the IC50 value) for a specified time (e.g., 24-48 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of ARDAP-induced apoptosis and a general experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of 1-(4-Fluorophenyl)pyrrole Derivatives as Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(4-Fluorophenyl)pyrrole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This document provides detailed application notes on various classes of this compound derivatives, summarizing their inhibitory activities against a range of kinases. Furthermore, it offers comprehensive, step-by-step protocols for key experimental assays relevant to the evaluation of these compounds, and visual diagrams of associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the in vitro inhibitory activities (IC50) of various this compound derivatives against their respective kinase targets. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
Table 1: Pyrrolo[2,1-f][1][2][3]triazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay | Reference |
| Compound 19 | c-Met | 2.3 ± 0.1 | BaF3-TPR-Met (0.71 ± 0.16 nM) | [2] |
| VEGFR-2 | 5.0 ± 0.5 | HUVEC-VEGFR2 (37.4 ± 0.311 nM) | [2] | |
| Compound 21 | ALK | 10 ± 2 | - | [2] |
| IGF-1R | 1137 ± 398 | - | [2] | |
| Compound 26 | JAK2 | Potent (specific value not provided) | SET-2 cells | [2] |
| Compound 16 | HER2 | 10 | N87 cells (120 nM) | [2] |
| EGFR | 6 | - | [2] |
Table 2: Pyrrole Indolin-2-one Derivatives
| Compound Name | Target Kinase | IC50 | Reference |
| Semaxanib (SU5416) | VEGFRs, PDGFRs | Potent (specific value not provided) | [4] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3 | Potent (specific value not provided) | [4][5] |
Table 3: Azastilbene Derivatives with 1,2,4-oxadiazole-5-one linker
| Compound Motif | Target Kinase | IC50 (µM) | Reference |
| 4-fluorophenyl/pyridinyl | p38α MAPK | 0.10 - 5.1 | [6] |
Table 4: Quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PHA-739358 | Aurora A | 13 | [7] |
| Aurora B | 79 | [7] | |
| Aurora C | 61 | [7] | |
| R763 | Aurora A | 4 | [7] |
| Aurora B | 4.8 | [7] | |
| Aurora C | 6.8 | [7] | |
| SNS-314 | Aurora A | 9 | [7] |
| Aurora B | 31 | [7] | |
| Aurora C | 3 | [7] |
Table 5: 3-Aroyl-1-arylpyrrole (ARAP) Derivatives
| Compound ID | Target | IC50 | Reference |
| ARAP 22 | Tubulin Polymerization | 1.4 µM | [8] |
| MCF-7 cell growth | 15 nM | [8] | |
| ARAP 28 | Tubulin Polymerization | 0.86 µM | [8] |
| ARAP 33 | Tubulin Polymerization | 0.95 µM | [8] |
| MCF-7 cell growth | 50 nM | [8] | |
| ARAP 34 | Tubulin Polymerization | 0.90 µM | [8] |
| MCF-7 cell growth | 29 nM | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: MET Kinase)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, using MET kinase as an example.
Materials:
-
Recombinant human MET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted MET kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins within a signaling pathway after treatment with a kinase inhibitor.
Materials:
-
Cancer cell line of interest
-
Test compound (this compound derivative)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., GAPDH).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.
Caption: Simplified MET Signaling Pathway and the point of inhibition.
Caption: Overview of VEGFR and FGFR signaling pathways.
Caption: ALK and JAK-STAT signaling pathways targeted by inhibitors.
Caption: General experimental workflow for evaluating kinase inhibitors.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Crude 1-(4-Fluorophenyl)pyrrole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Fluorophenyl)pyrrole is an N-arylpyrrole derivative, a class of compounds frequently encountered in medicinal chemistry and materials science.[1] Synthetic routes often yield crude products containing unreacted starting materials, by-products, and other impurities. This protocol provides a detailed method for the purification of crude this compound using silica gel column chromatography, a standard and effective technique for isolating compounds based on polarity differences.[2][3]
Principle of Separation
Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a nonpolar mobile phase (eluent).[4] Nonpolar compounds have weaker interactions with the silica gel and travel down the column more quickly, while more polar compounds interact more strongly and elute later. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column, achieving separation.
Experimental Protocol
This protocol outlines the steps for purifying this compound using flash column chromatography, which utilizes pressure to accelerate solvent flow.
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (or petroleum ether)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Triethylamine (optional, for basic compounds)[5]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Test tubes and rack for fraction collection
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Pasteur pipettes and bulbs
-
Cotton or glass wool
-
Sand (acid-washed)
-
Air or nitrogen source with a regulator for flash chromatography
-
2. Preliminary TLC Analysis
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude product in a few drops of DCM or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a sealed chamber using various test solvent systems (e.g., start with 95:5 Hexane:EtOAc, then 90:10, 85:15, etc.).
-
Visualize the plate under a UV lamp.
-
The ideal solvent system is one that moves the desired product to a Retention Factor (Rf) value of approximately 0.2-0.35 and shows good separation from impurities.
3. Column Preparation (Wet-Packing Method)
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, using a long glass rod.[2]
-
Add a thin layer (approx. 1-2 cm) of sand over the plug to create a flat base.[2][4]
-
In a separate beaker, prepare a slurry of silica gel with the initial, least polar eluent determined from the TLC analysis (e.g., 95:5 Hexane:EtOAc).[2] The consistency should be pourable but not too dilute.
-
With the stopcock open and a flask underneath to collect the solvent, quickly pour the silica slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column continuously to dislodge any air bubbles and ensure even packing of the silica gel.[2]
-
Once all the silica has been added, allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.[2]
-
Add another thin layer (approx. 1-2 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[4][6]
-
Wash the inside walls of the column with the eluent to bring down any residual silica and then drain the solvent to the level of the top sand layer.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the eluent or a more volatile solvent like DCM.[5] Using too much solvent will result in a broad initial band and poor separation.[2]
-
Using a Pasteur pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb evenly onto the sand layer.
-
Open the stopcock and drain the solvent until the sample is fully absorbed into the top of the silica gel.
-
Carefully add a small amount of fresh eluent to rinse the sides of the column and the sand, and again drain the solvent to the top of the silica. Repeat this step 2-3 times to ensure all the compound is loaded onto the silica in a narrow band.
5. Elution and Fraction Collection
-
Carefully fill the top of the column with the mobile phase.
-
Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle pressure from an air or nitrogen line.[5]
-
Collect the eluent in sequentially numbered test tubes. The size of the fractions depends on the column size; typically 10-20 mL fractions are collected.
-
Monitor the separation by spotting alternating fractions onto a TLC plate. Develop the plate and visualize under UV light to identify which fractions contain the desired product.
-
If separation is poor, the polarity of the eluent can be gradually increased (gradient elution) by preparing mixtures with a higher percentage of the more polar solvent (e.g., moving from 5% EtOAc to 10% EtOAc).[4]
6. Product Isolation
-
Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting residue is the purified product. Determine its mass to calculate the yield and characterize it using appropriate analytical techniques (e.g., NMR, Mass Spectrometry) to confirm purity.
Data Presentation
The following table summarizes the typical quantitative data for the purification process.
| Parameter | Value | Notes |
| Crude Material | 1.0 g | Assumed starting quantity. |
| Stationary Phase | Silica Gel (230-400 mesh) | Approx. 50 g (ratio of 50:1 silica:crude). |
| Column Dimensions | 40 mm (ID) x 300 mm (L) | Appropriate for the amount of silica. |
| Mobile Phase (Eluent) | Gradient: 2% to 10% EtOAc in Hexane | Determined by preliminary TLC. |
| Fraction Size | 20 mL | Collected in test tubes. |
| Expected Yield | 70-90% | Dependent on the purity of the crude material. |
| Purity (Post-Column) | >98% | To be confirmed by ¹H NMR or GC-MS. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Fluorophenyl)pyrrole, with a primary focus on the Paal-Knorr synthesis and its modern variations.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione or its surrogate 2,5-dimethoxytetrahydrofuran, with 4-fluoroaniline.[1][2] The reaction is generally acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring.[3][4]
Q2: What are the key starting materials for the Paal-Knorr synthesis of this compound?
The key starting materials are:
-
A 1,4-dicarbonyl compound:
-
An amine:
-
4-Fluoroaniline: The primary amine that provides the N-aryl group to the pyrrole ring.
-
Q3: What are the typical yields for the synthesis of this compound?
Yields can vary significantly depending on the chosen reaction conditions, including the catalyst, solvent, temperature, and reaction time. Traditional methods using strong acids may provide moderate yields, often above 60%.[1] However, modern approaches, such as those employing specific catalysts under solvent-free or microwave-assisted conditions, can achieve near-quantitative yields (up to 99%).[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of this compound is a common issue that can be addressed by systematically evaluating the reaction parameters.
Possible Causes and Solutions:
-
Insufficiently Reactive Amine: 4-Fluoroaniline has an electron-withdrawing fluorine atom, which reduces the nucleophilicity of the amino group compared to aniline. This can slow down the initial nucleophilic attack on the dicarbonyl compound.
-
Solution: Increase the reaction temperature or prolong the reaction time. Consider using a more active catalyst system (see Catalyst Selection section below). Microwave irradiation can also significantly enhance the reaction rate.[8]
-
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical.
-
Solution: While acid catalysis is generally required, excessively strong acids (pH < 3) can promote the formation of furan byproducts.[9] Opt for milder Brønsted acids like acetic acid or Lewis acids. Heterogeneous catalysts such as specific aluminas have also been shown to be highly effective.[10] A catalyst screen may be necessary to identify the optimal choice for your specific setup.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key factors.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. For conventional heating, refluxing in a suitable solvent is common. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[8]
-
-
Solvent Effects: The choice of solvent can influence reaction rates.
Issue 2: Formation of Significant Byproducts
The presence of impurities can complicate purification and reduce the overall yield.
Possible Byproducts and Prevention:
-
Furan Formation: The most common byproduct in Paal-Knorr synthesis is the corresponding furan, formed from the self-condensation of the 1,4-dicarbonyl compound.
-
Cause: This is particularly favored under strongly acidic conditions (pH < 3).[9]
-
Prevention: Use a milder acid catalyst or maintain a pH above 3. Using an excess of the amine can also help to favor the pyrrole formation pathway.
-
-
Polymerization/Tarry Material: The formation of a dark, intractable tar is often due to the polymerization of the starting materials or the pyrrole product itself.
-
Cause: Excessively high temperatures or highly acidic conditions can promote polymerization.
-
Prevention: Lower the reaction temperature and consider using a milder catalyst. If using microwave heating, carefully control the temperature and irradiation time.
-
-
Incomplete Reaction: Unreacted starting materials (4-fluoroaniline and the 1,4-dicarbonyl compound) may remain.
-
Cause: Insufficient reaction time, temperature, or catalyst activity.
-
Prevention: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. Adjust the reaction time and temperature as needed.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the synthesis of N-arylpyrroles, providing a basis for selecting optimal conditions for this compound synthesis.
Table 1: Comparison of Catalytic Systems for the Synthesis of N-Arylpyrroles
| Catalyst | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acids | ||||||
| Acetic Acid | Various Anilines | Acetic Acid | Reflux | 1-2 h | 80-95 | [1] |
| p-Toluenesulfonic Acid | Various Anilines | Toluene | Reflux | 3-5 h | 75-90 | [3] |
| Saccharin | Various Anilines | Methanol | Room Temp | 30 min | 85-95 | [1] |
| Lewis Acids | ||||||
| Sc(OTf)₃ (1 mol%) | Various Anilines | Solvent-free | 60 | 10-30 min | 89-98 | N/A |
| ZrOCl₂·8H₂O (4 mol%) | Various Amines | Water | 60 | 1-2 h | 70-98 | [6][12] |
| Heterogeneous Catalysts | ||||||
| CATAPAL 200 Alumina | 4-Toluidine | Solvent-free | 60 | 45 min | 96 | [10][13] |
| Montmorillonite KSF | Various Anilines | Dichloromethane | Room Temp | 1-25 h | 69-96 | [10] |
| Other | ||||||
| Iodine (10 mol%) | Various Anilines | Solvent-free | 60 | 5-10 min | 90-98 | N/A |
| None (High Pressure) | 4-Fluoroaniline | Solvent-free | 25 | 30 min | 99 | [7] |
Table 2: Effect of Reaction Conditions on the Yield of 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole (A model for N-arylpyrrole synthesis)
| Catalyst (CATAPAL 200) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 40 mg | 20 | 45 | 65 | [10] |
| 40 mg | 40 | 45 | 82 | [10] |
| 40 mg | 60 | 45 | 96 | [10] |
| 40 mg | 80 | 45 | 91 | [10] |
| 40 mg | 100 | 45 | 88 | [10] |
| 40 mg | 60 | 30 | 89 | [10] |
| 40 mg | 60 | 60 | 95 | [10] |
| 40 mg | 60 | 120 | 80 | [10] |
Experimental Protocols
Protocol 1: High-Yield Solvent-Free Synthesis using Alumina Catalyst
This protocol is based on a green chemistry approach that provides high yields in a short reaction time without the need for a solvent.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
4-Fluoroaniline (1.0 eq)
-
CATAPAL 200 Alumina (e.g., 40 mg per 1 mmol of diketone)
Procedure:
-
In a reaction vial, combine 2,5-hexanedione and 4-fluoroaniline in a 1:1 molar ratio.
-
Add the CATAPAL 200 alumina catalyst.
-
Stir the mixture at 60 °C for 45 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Filter to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Rapid Microwave-Assisted Synthesis
This method utilizes microwave irradiation to significantly reduce reaction times and often improve yields.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
4-Fluoroaniline (1.1 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (as solvent)
Procedure:
-
In a microwave-safe reaction vial, dissolve 2,5-hexanedione in a minimal amount of ethanol.
-
Add 4-fluoroaniline and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 2-10 minutes.[8]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous phase with the organic solvent.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product as needed.
Visualizations
Caption: General experimental workflow for the Paal-Knorr synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave‐Assisted Synthesis of Pyrroles. | Semantic Scholar [semanticscholar.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
common side reactions in the Paal-Knorr synthesis of N-arylpyrroles
This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered during the Paal-Knorr synthesis of N-arylpyrroles. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Paal-Knorr synthesis is resulting in a low yield of the desired N-arylpyrrole. What are the most common side reactions I should consider?
A1: Low yields in the Paal-Knorr synthesis of N-arylpyrroles are often attributed to several competing side reactions. The primary culprits include the formation of furan byproducts, polymerization of the 1,4-dicarbonyl starting material, and incomplete reaction due to the nature of the aryl amine. Specifically, you should investigate:
-
Furan Formation: The acidic conditions often used to catalyze the reaction can also promote the cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan derivative before it can react with the amine.
-
Polymerization/Oligomerization: 1,4-dicarbonyl compounds, particularly those that are less substituted, can be prone to self-condensation or polymerization under acidic or basic conditions, leading to a complex mixture of byproducts.
-
Reversibility of Imine Formation: The initial steps of the reaction involving the formation of an imine (or a hemiaminal intermediate) are often reversible. If the subsequent cyclization and dehydration steps are slow, the equilibrium may not favor product formation.
-
Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the N-aryl amine can sterically hinder the reaction, slowing down the rate of pyrrole formation and allowing side reactions to become more prominent.
Q2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?
A2: Furan formation is a common acid-catalyzed side reaction of the 1,4-dicarbonyl starting material. To minimize this, you can adjust the reaction conditions to favor the aminolysis pathway over the competing cyclization/dehydration of the dicarbonyl.
-
Control of Acidity: The pH of the reaction medium is critical. While acidic conditions are often necessary to protonate a carbonyl oxygen and facilitate nucleophilic attack by the amine, excessively strong acids or high concentrations can accelerate furan formation. Using milder acids such as acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids like Zn(OTf)₂ can be beneficial.
-
Reaction Temperature: Higher temperatures can favor the thermodynamically stable furan product. Running the reaction at a lower temperature for a longer period may improve the yield of the desired pyrrole.
-
Choice of Solvent: The solvent can influence the relative rates of the desired reaction and side reactions. Protic solvents can participate in proton transfer steps, while aprotic solvents may favor different reaction pathways. Experimenting with solvents like toluene, ethanol, or even solvent-free conditions can be advantageous.
Q3: My reaction mixture is turning into a dark, insoluble tar-like substance. What is causing this and how can I prevent it?
A3: The formation of a dark, insoluble tar is often indicative of polymerization or degradation of the starting materials or products. This is particularly common with sensitive 1,4-dicarbonyl compounds.
-
Degradation of the Dicarbonyl: Under harsh acidic or basic conditions, or at elevated temperatures, the 1,4-dicarbonyl compound can undergo self-condensation or other degradation pathways.
-
Pyrrole Polymerization: The pyrrole product itself can be sensitive to strong acids and may polymerize. This is especially true for pyrroles with electron-donating substituents.
-
Prevention Strategies:
-
Milder Reaction Conditions: Avoid strong, non-volatile acids and high temperatures.
-
Inert Atmosphere: If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization.
-
Gradual Addition of Reagents: Adding the catalyst or one of the reactants slowly can help to control the reaction rate and minimize side reactions.
-
Quantitative Data on Reaction Conditions
The choice of catalyst and solvent can significantly impact the yield of the desired N-arylpyrrole and the prevalence of side reactions. Below is a summary of yields obtained under various conditions for the synthesis of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Acetic Acid | Ethanol | Reflux | 120 | 75 | |
| p-TsOH | Toluene | Reflux | 60 | 85 | |
| None | None (Microwave) | 140 | 5 | 92 | |
| Zn(OTf)₂ | Dichloromethane | Room Temp | 30 | 95 | |
| Bi(NO₃)₃·5H₂O | None | 80 | 15 | 94 |
This table is a representative example and yields can vary based on the specific substrates used.
Experimental Protocols
Protocol for Minimizing Furan Formation using a Lewis Acid Catalyst
This protocol is adapted from studies demonstrating the efficacy of Lewis acids in promoting the Paal-Knorr synthesis while minimizing acid-catalyzed side reactions.
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the N-aryl amine (1.1 mmol) in dichloromethane (5 mL).
-
Initiation: Add the Lewis acid catalyst, such as zinc triflate (Zn(OTf)₂, 0.1 mmol), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-arylpyrrole.
Visual Guides
Paal-Knorr Synthesis: Main vs. Side Reaction Pathways
Caption: Main reaction pathway versus the furan formation side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Paal-Knorr synthesis.
Technical Support Center: Paal-Knorr Pyrrole Synthesis
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Paal-Knorr pyrrole synthesis. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a widely used chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2] The reaction is typically carried out under neutral or weakly acidic conditions.[3]
Q2: What are the main advantages of the Paal-Knorr synthesis?
The primary advantages of this method are its operational simplicity, the accessibility of starting materials, and generally good to excellent yields of the desired pyrrole products.[4]
Q3: What is the most common side reaction in the Paal-Knorr pyrrole synthesis?
The most frequent side reaction is the formation of a furan byproduct. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.[3] This side reaction is particularly favored under strongly acidic conditions (pH < 3).
Q4: Can this reaction be performed under environmentally friendly conditions?
Yes, several "green" modifications to the Paal-Knorr synthesis have been developed. These include using water as a solvent, employing solvent-free conditions, or using microwave irradiation to reduce reaction times and energy consumption.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the Paal-Knorr pyrrole synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My Paal-Knorr reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix this?
A: Low or no yield in a Paal-Knorr synthesis can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Sub-optimal Reaction Conditions: The traditional method often requires heating.[7] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause degradation of starting materials or the product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction temperature or time and observe the effect on the yield. Consider using microwave-assisted synthesis, which can significantly shorten reaction times and often improves yields under milder conditions.[8]
-
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[9] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.
-
Solution: For less reactive amines, consider using a more forcing catalyst or higher temperatures. If sterically hindered substrates are the issue, prolonged reaction times may be necessary.
-
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, an inappropriate choice or amount can hinder the reaction.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Solution: Ensure you are using the correct stoichiometry. An excess of the amine is often used to drive the reaction to completion.
-
Logical Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Problem 2: Significant Furan Byproduct Formation
Q: I am observing a significant amount of a furan byproduct in my reaction. How can I minimize its formation?
A: Furan formation is the most common side reaction and is favored by highly acidic conditions. Here’s how to minimize it:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[3] The reaction can often be conducted under neutral or weakly acidic conditions.
-
Solution: Use a weak acid like acetic acid to catalyze the reaction. If you are using a stronger acid, reduce its concentration. The optimal pH is generally above 3.
-
-
Excess Amine: Using an excess of the amine can favor the pyrrole formation pathway over the furan cyclization.
-
Solution: Increase the stoichiometry of the amine relative to the 1,4-dicarbonyl compound.
-
Problem 3: Formation of a Dark, Tarry Mixture
Q: My reaction mixture has turned into a dark, tarry substance that is difficult to purify. What is the cause and how can I prevent it?
A: The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.
-
Solution:
-
Lower the reaction temperature.
-
Use a milder acid catalyst or even neutral conditions.
-
Reduce the reaction time and monitor for product formation closely.
-
Problem 4: Difficulty in Product Purification
Q: I am having trouble purifying my synthesized pyrrole. What are the recommended methods?
A: Purification can be challenging, leading to apparent low yields. The appropriate method depends on the physical properties of your product.
-
Crystallization: If the product is a solid, recrystallization is often an effective purification method. A common solvent system is a mixture of methanol and water.[11]
-
Column Chromatography: For liquid or oily products, or for separating mixtures that do not crystallize easily, silica gel column chromatography is the method of choice. The eluent system will need to be optimized based on the polarity of your product.
-
Extraction: A standard aqueous workup involving extraction with an organic solvent can help remove water-soluble impurities and the acid catalyst.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Paal-Knorr synthesis under various conditions to aid in reaction optimization.
Table 1: Effect of Catalyst on the Synthesis of N-Substituted Pyrroles from 2,5-Hexanedione
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | None | Water | 100 | 15 min | 96 | [5] |
| 2 | Acetic Acid | None | 25 | 2 h | 85 | [6] |
| 3 | Sc(OTf)₃ (1) | None | 25 | 10 min | 98 | [10] |
| 4 | I₂ (10) | None | 25 | 15 min | 95 | [6] |
| 5 | CATAPAL 200 (alumina) | None | 60 | 45 min | 96 | [12] |
| 6 | Silica Sulfuric Acid | None | 25 | 3 min | 98 | [6] |
Table 2: Effect of Solvent on the Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Water | 100 | 15 min | 96 | [5] |
| 2 | Methanol | 65 | 15 min | 95 | [5] |
| 3 | Ethanol | 78 | 15 min | 93 | [5] |
| 4 | Ethyl Acetate | 77 | 15 min | 90 | [5] |
| 5 | Toluene | 110 | 15 min | 87 | [5] |
| 6 | None | 25 | 15 min | 25 | [5] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
This protocol describes a microscale synthesis using conventional heating.[11]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
-
Expected Yield: Approximately 52% (178 mg)
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which often leads to shorter reaction times and improved yields.
-
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Visualizations
Reaction Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[13]
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Workflow
The general experimental workflow for a Paal-Knorr synthesis is outlined below.
Caption: A general experimental workflow for the Paal-Knorr synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry-online.com [chemistry-online.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for the synthesis of 1-(4-Fluorophenyl)pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Fluorophenyl)pyrrole. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary synthetic routes to this compound?
The two most common and effective methods for synthesizing this compound are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.
-
Paal-Knorr Synthesis: This is a condensation reaction between a 1,4-dicarbonyl compound (like succinaldehyde or 2,5-hexanedione for the dimethyl-substituted analog) and 4-fluoroaniline, typically under acidic catalysis.[1][2]
-
Clauson-Kaas Synthesis: This method involves the reaction of 4-fluoroaniline with 2,5-dimethoxytetrahydrofuran, which serves as a precursor to the required 1,4-dicarbonyl compound, also under acidic conditions.[3][4]
Q2: I am experiencing a low yield in my Paal-Knorr synthesis of this compound. What are the likely causes and how can I improve it?
Low yields in the Paal-Knorr synthesis are a common issue. Here are several factors to consider and troubleshoot:
-
Suboptimal Reaction Conditions:
-
Temperature and Time: The reaction often requires heating. Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting materials or the product. Consider a moderate increase in temperature or extending the reaction time while monitoring the progress by Thin Layer Chromatography (TLC).
-
Catalyst: The choice and concentration of the acid catalyst are crucial. While an acid is typically required, conditions that are too acidic (pH < 3) can favor the formation of furan byproducts.[2] Switching to a milder acid catalyst, such as acetic acid or a Lewis acid, may improve the yield.
-
-
Reactivity of Starting Materials:
-
4-Fluoroaniline Purity: Ensure the 4-fluoroaniline is pure and free of degradation products, as impurities can interfere with the reaction.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the amine (4-fluoroaniline) can sometimes drive the reaction to completion and improve yields.
-
-
Alternative Methodologies:
Q3: I am observing a significant byproduct in my reaction. What is it likely to be and how can I minimize its formation?
The most common byproduct, particularly under strongly acidic conditions, is the corresponding furan, formed from the self-condensation of the 1,4-dicarbonyl compound. To minimize its formation:
-
Control Acidity: Maintain a weakly acidic to neutral pH (pH > 3). Using a buffer system, such as acetic acid and sodium acetate, can help control the pH.
-
Use an Excess of Amine: Increasing the concentration of 4-fluoroaniline can favor the desired pyrrole formation over the competing furan synthesis.
Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent this?
The formation of dark, polymeric tars is often a result of overly harsh reaction conditions.
-
Reduce Temperature: Lower the reaction temperature to prevent polymerization of the starting materials or the pyrrole product.
-
Use a Milder Catalyst: Switch from a strong mineral acid to a milder catalyst like acetic acid, iodine, or a Lewis acid such as Sc(OTf)₃.
-
Shorter Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat and acid.
Q5: What are the recommended methods for purifying this compound?
-
Column Chromatography: This is a very effective method for purifying N-aryl pyrroles. A common stationary phase is silica gel. The choice of eluent is critical for good separation. A good starting point for a solvent system is a mixture of hexanes and ethyl acetate; the polarity can be adjusted based on TLC analysis to achieve an Rf value of 0.2-0.4 for the desired product.[9] For basic pyrrole compounds that may streak on silica, adding a small amount (0.1-1%) of triethylamine or pyridine to the eluent can improve separation.[9]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.
Data Presentation
Table 1: Comparison of Catalytic Systems for Paal-Knorr Synthesis of N-Aryl Pyrroles
| Catalyst System | Typical Conditions | Reported Yields | Notes |
| Brønsted Acids | |||
| Acetic Acid | Reflux | Good to Excellent | A common and effective catalyst.[10][11] |
| p-Toluenesulfonic Acid | Toluene, 100 °C | Good | Effective but can be strongly acidic. |
| Lewis Acids | |||
| Sc(OTf)₃ | Solvent-free, 60-80 °C | Excellent (89-98%) | Highly efficient, can be recovered and reused. |
| Zn(OTf)₂ | 70 °C, 8 hours | Moderate to Excellent | Effective under solvent-free conditions. |
| Iodine | Solvent-free, 60 °C | Good to Excellent | A mild and efficient catalyst.[12] |
| Heterogeneous Catalysts | |||
| Alumina (CATAPAL 200) | Solvent-free, 60 °C, 45 min | High (up to 96%) | Inexpensive, reusable, and effective.[7][8] |
| Montmorillonite KSF | Dichloromethane, RT | Good (69-96%) | A clay catalyst that works at room temperature. |
| Microwave-Assisted | |||
| Acetic Acid | Microwave, 170 °C, 10 min | ~70% (for 1-phenylpyrrole) | Rapid synthesis with good yields.[13] |
| Water (uncatalyzed) | Microwave, 150 °C, 30 min | Excellent | A green chemistry approach.[13] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-(4-fluorophenyl)-1H-pyrrole (Adapted from general procedures)
-
Materials:
-
2,5-Hexanedione
-
4-Fluoroaniline
-
Glacial Acetic Acid
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1.0 mmol) and 4-fluoroaniline (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC. A typical reaction time is 1-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure 2,5-dimethyl-1-(4-fluorophenyl)-1H-pyrrole.
-
Protocol 2: Microwave-Assisted Clauson-Kaas Synthesis of this compound (Adapted from general procedures)
-
Materials:
-
4-Fluoroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
-
Procedure:
-
In a microwave-safe reaction vial, combine 4-fluoroaniline (2.0 mmol) and 2,5-dimethoxytetrahydrofuran (2.0 mmol).[13]
-
Add glacial acetic acid (4 mL).[13]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 170 °C for 10 minutes with stirring.[13]
-
After cooling, pour the reaction mixture over ice water.
-
Collect the resulting solid by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Visualizations
Caption: General experimental workflow for the Paal-Knorr synthesis.
Caption: Troubleshooting guide for optimizing the synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. This resource is tailored for researchers, scientists, and drug development professionals to navigate the unique challenges presented by organofluorine molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated organic compounds?
A1: The introduction of fluorine atoms into organic molecules significantly alters their physicochemical properties, leading to several purification challenges:
-
Altered Polarity and Lipophilicity: Fluorination often increases lipophilicity, which can affect a compound's solubility and its interactions with chromatographic stationary phases.[1]
-
Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as nitrogen atoms in heterocyclic rings. This influences the compound's ionization state and behavior in ion-exchange chromatography and its overall solubility.[1]
-
Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, like fluorous-fluorous interactions. While these can be exploited for purification, they can also complicate standard purification methods.[1]
-
Co-elution with Impurities: Non-fluorinated or partially fluorinated impurities that are structurally similar to the target compound can be difficult to separate.[1]
-
Steric Effects: The steric hindrance from fluorine atoms can impede interactions with a stationary phase in chromatography or prevent the formation of a well-ordered crystal lattice during crystallization.[1]
Q2: Which purification techniques are most effective for fluorinated compounds?
A2: The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful and versatile tool for purifying fluorinated compounds.[1] For highly fluorinated species, specialized fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl) can offer enhanced selectivity and retention.[2]
-
Flash Column Chromatography: This is a fundamental technique for purifying reaction mixtures. Both normal-phase and reverse-phase chromatography can be effective, and the choice of stationary and mobile phases is critical for good resolution.[3][4]
-
Crystallization: This can be a highly effective method for obtaining pure, solid fluorinated compounds. However, finding a suitable solvent system often requires extensive screening due to the unique solubility properties of these molecules.[3]
-
Distillation: For volatile fluorinated compounds, distillation can be a viable purification method. Fluorination generally lowers the boiling point of a compound compared to its non-fluorinated analog.[5]
Q3: How can I assess the purity of my fluorinated compound?
A3: A combination of analytical techniques is recommended for rigorous purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation and purity analysis. The absence of impurity signals in the NMR spectra is a strong indicator of high purity.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the compound's purity and confirms its molecular weight.[3]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the silica stationary phase. - Mobile phase pH is too close to the analyte's pKa. - Column overload.[6] - Poor sample solubility in the mobile phase.[1] | - Use an end-capped column to minimize silanol interactions. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - For basic compounds, add a basic modifier like ammonium hydroxide.[6] - Reduce the sample concentration or injection volume.[1][6] - Dissolve the sample in the initial mobile phase.[1] |
| Co-elution with Impurities | - Insufficient resolution with the chosen chromatographic conditions. - Impurities have very similar polarity to the target compound.[6] | - Optimize selectivity by changing the stationary phase (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).[6] - Adjust the mobile phase pH. - Add a mobile phase modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE).[6] |
| Low Retention | - The compound is too polar for the reverse-phase column. - The mobile phase is too strong.[1] | - Use a more polar stationary phase or switch to normal-phase chromatography. - Decrease the percentage of the organic solvent in the mobile phase.[1] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Column temperature fluctuations.[1] | - Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a constant temperature.[1] |
Crystallization
| Problem | Possible Causes | Solutions |
| No Crystals Form | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent system.[1] | - Slowly evaporate the solvent to concentrate the solution. - Cool the solution slowly. - Try a different solvent or a mixture of a good solvent and an anti-solvent.[1] |
| Oil Formation | - The degree of supersaturation is too high. - Presence of impurities.[1] - The boiling point of the solvent is too high, or the solution is cooled too quickly.[4] | - Use a more dilute solution. - Cool the solution more slowly. - Purify the compound further by another method (e.g., HPLC) before crystallization.[1] - Use a lower-boiling point solvent.[4] |
| Purity Does Not Improve | - Impurities have a similar solubility profile to the product. - Co-precipitation of impurities.[4] | - Perform a second recrystallization from a different solvent system. - Consider an alternative purification method like column chromatography. - Perform a hot filtration to remove insoluble impurities before cooling.[4] |
Experimental Protocols
Preparative HPLC for a Fluorinated Morpholine Derivative
This protocol is a general guideline and may require optimization for a specific compound.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent.[4]
-
Column: Use a C18 reverse-phase column. For challenging separations, a fluorinated stationary phase can be considered.
-
Mobile Phase: A typical starting mobile phase is a gradient of water and acetonitrile, both containing 0.1% formic acid or TFA.[6]
-
Gradient Elution:
-
Start with a higher percentage of the aqueous phase (e.g., 95% water, 5% acetonitrile).
-
Gradually increase the percentage of the organic solvent over a set period (e.g., to 95% acetonitrile over 30 minutes).
-
Hold at the high organic percentage for a short period to elute any remaining non-polar compounds.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Detection: Use a UV detector at a wavelength where the compound of interest absorbs strongly.
-
Fraction Collection: Collect fractions based on the elution profile of the target compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Flash Column Chromatography for a Crude Fluorinated Product
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of the target compound from impurities.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., a mixture of dichloromethane and methanol).[4]
-
Sample Loading: Carefully load the prepared sample (dissolved in a minimal amount of solvent) onto the top of the silica gel bed.[4]
-
Elution:
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Visualized Workflows
Caption: General purification workflow for fluorinated compounds.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
removing unreacted starting materials from 1-(4-Fluorophenyl)pyrrole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from the synthesis of 1-(4-Fluorophenyl)pyrrole.
Troubleshooting Guide
Issue: My final product, this compound, is contaminated with unreacted 4-fluoroaniline.
Answer: The presence of residual 4-fluoroaniline is a common issue. Due to its basic nature, it can be removed with an acidic wash during the work-up procedure.
Recommended Protocol: Acidic Wash
-
Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1 M hydrochloric acid (HCl) solution. The acidic solution will protonate the aniline, forming a water-soluble salt that will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash with 1 M HCl two more times to ensure complete removal of the aniline.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
Issue: I still see impurities after the acidic wash. How can I further purify my this compound?
Answer: If impurities persist after the work-up, column chromatography is a highly effective method for separating the desired product from remaining starting materials and byproducts.
Recommended Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).[2]
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. Based on TLC analysis, a ratio of 95:5 or 90:10 (hexane:ethyl acetate) is often a good starting point for eluting the less polar this compound while retaining the more polar impurities. In some cases, a hexane/dichloromethane mixture may also be effective.[3]
-
Procedure:
-
Prepare the column by packing the silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting with the solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue: My product has a slight color, and I suspect contamination with the 1,4-dicarbonyl starting material (e.g., 2,5-dimethoxytetrahydrofuran or its hydrolyzed form, succinaldehyde).
Answer: Unreacted 1,4-dicarbonyl compounds or their byproducts can often be removed by recrystallization or by ensuring a thorough work-up.
Recommended Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. A mixed solvent system is often effective. For N-aryl pyrroles, a mixture of methanol and water (e.g., 9:1) or ethanol and water can be a good choice.[1] Hexane with a small amount of a more polar solvent like acetone or ethyl acetate can also be effective.[4]
-
Procedure:
-
Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent in a mixed system).
-
If using a mixed solvent system, add the second solvent (the "anti-solvent") dropwise until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
The selection of an appropriate purification method is often guided by the physical properties of the compounds involved.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₁₀H₈FN | 161.18 | ~200-203 (estimated) | ~88-91 (estimated for chloro analog)[3] | Soluble in most organic solvents. |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 188[5] | -1.9[5] | Sparingly soluble in water (33 g/L at 20°C)[1]; Soluble in alcohol and ether.[6] |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 145-147[7] | -45[8][9] | Immiscible with water; Miscible with methanol, ether, and THF.[10][11] |
Experimental Protocols
Detailed Methodology for Paal-Knorr Synthesis Work-up and Purification of this compound
This protocol assumes the synthesis of this compound from 4-fluoroaniline and 2,5-dimethoxytetrahydrofuran in an acidic medium (e.g., acetic acid or with a catalytic amount of a stronger acid).
-
Reaction Quenching and Solvent Extraction:
-
After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
If a strong acid catalyst was used, neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Combine the organic layers.
-
-
Removal of Unreacted 4-Fluoroaniline (Acidic Wash):
-
Wash the combined organic layers twice with 1 M HCl. This will react with the basic 4-fluoroaniline, converting it to its water-soluble hydrochloride salt, which will be removed in the aqueous phase.
-
Wash the organic layer once with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Wash the organic layer once with brine to remove the bulk of the dissolved water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Final Purification (Choose one):
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the product, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and concentrate to yield the purified this compound.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., methanol/water or ethanol/water).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Paal-Knorr synthesis is a widely used and versatile method for preparing N-substituted pyrroles.[7] This reaction involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione or its precursor 2,5-dimethoxytetrahydrofuran) with a primary amine, in this case, 4-fluoroaniline.[6]
Q2: Why is an acidic wash effective for removing unreacted 4-fluoroaniline?
A2: 4-Fluoroaniline is a primary arylamine and is therefore basic. In the presence of an acid, such as hydrochloric acid, it is protonated to form the corresponding ammonium salt. This salt is ionic and highly soluble in the aqueous phase, allowing for its separation from the desired, less polar organic product which remains in the organic solvent.
Q3: How do I choose between column chromatography and recrystallization for final purification?
A3: The choice depends on the nature and quantity of the impurities.
-
Column chromatography is generally more effective for separating compounds with different polarities and is ideal when multiple impurities are present or when the impurities have similar solubility to the product.[5]
-
Recrystallization is a good choice for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubilities than the desired compound. It is often a more scalable and economical method for final purification if the product is crystalline.
Q4: Can I use a different acid for the wash step?
A4: Yes, other dilute mineral acids like sulfuric acid (H₂SO₄) can be used. However, hydrochloric acid is commonly used because the resulting hydrochloride salts are typically very water-soluble, and any excess HCl is easily removed during the subsequent neutralization and washing steps.
Q5: What if my product oils out during recrystallization?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try:
-
Reheating the solution to dissolve the oil and then allowing it to cool more slowly.
-
Adding a small amount of additional solvent.
-
Scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Adding a seed crystal of the pure compound if available.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
impact of acidic catalysts on Paal-Knorr reaction yield
Technical Support Center: Paal-Knorr Reaction
Welcome to the Technical Support Center for the Paal-Knorr reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of an acidic catalyst in the Paal-Knorr reaction?
In the Paal-Knorr synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, an acidic catalyst is crucial for activating the carbonyl groups.[1][2] For furan synthesis, the acid protonates a carbonyl group, facilitating the nucleophilic attack by the enol form of the other carbonyl.[1][2] In pyrrole synthesis, the catalyst facilitates the initial formation of a hemiaminal by activating the carbonyl for attack by a primary amine or ammonia.[3][4] The subsequent cyclization and dehydration steps are also acid-catalyzed.[3][4]
Q2: What types of acidic catalysts are typically used?
A wide range of acidic catalysts can be employed in the Paal-Knorr synthesis. These include:
-
Protic Acids: Commonly used are mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TsOH) and acetic acid (AcOH).[2][5]
-
Lewis Acids: Lewis acids like zinc chloride (ZnCl₂), scandium(III) triflate (Sc(OTf)₃), and bismuth(III) nitrate (Bi(NO₃)₃) are also effective catalysts.[2][6]
-
Heterogeneous Catalysts: Solid acid catalysts such as clays (e.g., montmorillonite), zeolites, and silica-supported sulfuric acid offer advantages like easier separation and reusability.[2][5]
Q3: How does the choice of catalyst affect the reaction yield?
The choice of catalyst can significantly impact the reaction yield and selectivity. While strong acids can effectively catalyze the reaction, they can also lead to the degradation of sensitive starting materials or products, resulting in lower yields and the formation of tarry byproducts.[3][5] Milder catalysts, such as acetic acid or certain Lewis acids, can provide a good balance between reaction rate and product stability.[7][8] For pyrrole synthesis, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[3][7] The optimal catalyst often depends on the specific substrates and desired reaction conditions.
Troubleshooting Guide
Q4: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: The reaction may require heating.[3] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures can cause degradation.[3]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[3][9] Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[3][9]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. In some cases, the catalyst may be too harsh or not active enough.[3]
-
Product Instability: The synthesized heterocycle might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[3]
Q5: I am observing a significant amount of a major byproduct in my pyrrole synthesis. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[3] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.[3] To minimize furan formation:
-
Control Acidity: Avoid excessively acidic conditions. Maintaining a pH above 3 is often recommended.[7][8]
-
Use Excess Amine: Using a slight excess of the amine can favor the pyrrole formation pathway.[8]
-
Choose a Milder Catalyst: Switching to a milder acid catalyst, such as acetic acid, can reduce the rate of the competing furan formation.[7]
Q6: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the product itself.[3] This is typically caused by excessively high temperatures or highly acidic conditions.[2][3] To mitigate this, consider the following:
-
Lowering the reaction temperature.
-
Using a milder acid catalyst.
-
Reducing the reaction time and monitoring the progress closely using techniques like Thin Layer Chromatography (TLC).
Data Presentation
Table 1: Comparison of Different Acidic Catalysts on Paal-Knorr Pyrrole Synthesis Yield
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Citric Acid (10 mol%) | 2,5-Hexanedione, Aniline | Solvent-free (Ball mill) | Room Temp. | 30 min | 87 | [10] |
| ZrOCl₂·8H₂O | 2,5-Hexanedione, Aniline | Solvent-free | Not specified | 5 min | 97 | [5] |
| Bi(NO₃)₃·5H₂O | 2,5-Hexanedione, Aniline | Not specified | Not specified | 600 min | 95 | [5] |
| Sc(OTf)₃ | 2,5-Hexanedione, Aniline | Not specified | Not specified | 30 min | 92 | [5] |
| p-TsOH | 2,5-Hexanedione, various amines | Not specified | Not specified | Not specified | 80-95 | [11] |
| Acetic Acid | 2,5-Hexanedione, various amines | Not specified | 25-100 | 15 min - 24 h | >60, often 80-95 | [11] |
| Fe(OTf)₃ (10 mol%) | Various 1,4-diketones, aromatic amines | Not specified | Not specified | Not specified | High | [9][12] |
| Silica Sulfuric Acid | 2,5-Hexanedione, various amines | Solvent-free | Room Temp. | 3 min | 98 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Conventional Heating)
-
Materials:
-
Aniline
-
2,5-Hexanedione
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.[3][9]
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).[3][9]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[3][9]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[3][9]
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[3][9]
-
Collect the crystals by vacuum filtration and wash them with cold water.[3][9]
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.[9]
-
Protocol 2: General Procedure for Microwave-Assisted Paal-Knorr Synthesis
-
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary amine (3 equivalents)
-
Glacial Acetic Acid
-
Ethanol
-
-
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone in ethanol.[9]
-
Add glacial acetic acid and the primary amine to the vial.[9]
-
Seal the microwave vial and place it in the microwave reactor.[9]
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C).[9] Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.[9]
-
Partition the mixture between water and an organic solvent like ethyl acetate.
-
Extract the aqueous phase with the organic solvent.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[9]
-
Visualizations
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Catalysts for N-Substituted Pyrrole Synthesis
Welcome to the Technical Support Center for the synthesis of N-substituted pyrroles using alternative catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific issues that may arise when using various alternative catalysts for the synthesis of N-substituted pyrroles, primarily through variations of the Paal-Knorr condensation.
General Issues in Paal-Knorr Type Reactions
Question: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Answer: Several factors can contribute to low yields or incomplete reactions in Paal-Knorr synthesis. Poorly reactive starting materials, such as amines with strong electron-withdrawing groups or sterically hindered 1,4-dicarbonyl compounds, can slow down the reaction.[1] Sub-optimal reaction conditions, including insufficient temperature or reaction time, can also lead to incomplete conversion.[1] Conversely, excessively harsh conditions might cause degradation of reactants or the desired pyrrole product.[1]
Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
Answer: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[1] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine.[1] To minimize furan formation, it is recommended to decrease the acidity of the reaction medium (maintain pH > 3) and consider using an excess of the amine to favor the pyrrole synthesis pathway.[1][2]
Question: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically triggered by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and employing a milder catalyst.[1]
Issues with Specific Alternative Catalysts
1. Solid Acid Catalysts (Clays, Aluminas, Zeolites, Silica Sulfuric Acid)
Question: My reaction with a solid acid catalyst is sluggish. How can I improve the reaction rate?
Answer: The activity of solid acid catalysts can be influenced by several factors. Ensure the catalyst is properly activated (e.g., by heating to remove adsorbed water). The catalyst's pore size and surface area can also play a crucial role; for instance, with aluminas, a larger pore diameter may facilitate product desorption and improve yields.[3] Increasing the reaction temperature or switching to a more polar solvent (if applicable) can also enhance the reaction rate. For microwave-assisted reactions, increasing the power can accelerate the reaction.[4]
Question: How can I be sure my heterogeneous catalyst is not leaching into the reaction mixture?
Answer: To confirm the heterogeneous nature of your catalyst, you can perform a hot filtration test. Stop the reaction midway, filter off the catalyst while the solution is still hot, and then continue to heat the filtrate. If no further reaction occurs, it suggests that the catalysis is indeed heterogeneous. Additionally, analyzing the product for traces of the catalyst's components (e.g., metals) can confirm if leaching has occurred.
2. Lewis Acid Catalysts (e.g., Sc(OTf)₃, FeCl₃, CaCl₂)
Question: I am using a Lewis acid catalyst and observing significant degradation of my starting materials. What can I do?
Answer: Lewis acids can sometimes be too harsh for sensitive substrates.[5] Try reducing the catalyst loading to the minimum effective amount. Running the reaction at a lower temperature can also help minimize degradation. Alternatively, consider switching to a milder Lewis acid or a different class of catalyst altogether, such as an organocatalyst or a supported catalyst.
3. Microwave-Assisted Synthesis
Question: My microwave-assisted reaction is giving inconsistent results. What could be the problem?
Answer: Inconsistent results in microwave synthesis can arise from several factors. Ensure uniform heating by using appropriate microwave-safe vessels and ensuring the reaction volume is suitable for the microwave cavity. "Hot spots" can lead to localized overheating and decomposition. Also, precisely controlling the temperature, pressure, and reaction time is critical for reproducibility. Using a dedicated microwave reactor with accurate sensors is highly recommended over a domestic microwave oven.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional strong acids in N-substituted pyrrole synthesis?
A1: Alternative catalysts offer several advantages, including milder reaction conditions, which helps in preserving sensitive functional groups on the substrates.[5] Many alternative catalysts, such as heterogeneous solid acids, are reusable, making the process more cost-effective and environmentally friendly.[3][6] They can also lead to shorter reaction times, higher yields, and simpler workup procedures.[7][8]
Q2: Can I perform the synthesis of N-substituted pyrroles without any solvent?
A2: Yes, solvent-free or "neat" reactions are a key aspect of green chemistry and have been successfully applied to the synthesis of N-substituted pyrroles using various catalysts, including iodine, solid acids, and under microwave irradiation.[2][7][9] These conditions often lead to shorter reaction times and simplified purification.[2]
Q3: Are there any biocatalysts available for N-substituted pyrrole synthesis?
A3: Yes, there have been reports on the use of enzymes for this transformation. For instance, α-amylase from hog pancreas has been used to catalyze the Paal-Knorr reaction to produce N-substituted pyrroles in good to excellent yields under mild conditions.[10]
Q4: What are the benefits of using microwave irradiation in combination with alternative catalysts?
A4: Coupling microwave irradiation with alternative catalysts can significantly accelerate reaction rates, often reducing reaction times from hours to minutes.[11][12] This synergy can also lead to higher yields and improved selectivity.[11] Solvent-free, microwave-assisted synthesis is considered a particularly green and efficient method.[7][11]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of N-substituted pyrroles using various alternative catalysts.
Table 1: Comparison of Various Catalysts for the Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CATAPAL 200 (Alumina) | - | Solvent-free | 60 | 45 min | 96 | [13] |
| Sc(OTf)₃ | 3 | 1,4-dioxane | 100 | - | 74-95 | [14] |
| Zn(OTf)₂ | 5 | Solvent-free | 70 | 8 h | Moderate to excellent | [14] |
| Iodine | 5 | Solvent-free (Microwave) | - | - | 75-98 | [14] |
| CaCl₂·2H₂O | 20 | - (Microwave) | - | 10 min | 74-97 | [8] |
| Montmorillonite KSF | - | Dichloromethane | Room Temp. | 1-25 h | 69-96 | [8] |
| Silica Sulfuric Acid | - | Solvent-free | Room Temp. | 3-120 min | 70-99 | [8][15] |
Table 2: Performance of Alumina Catalysts in the Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole
| Alumina Catalyst | Yield (%) | Reference |
| CATAPAL C-1 | 58 | [13] |
| CATALOX Sba-90 | 64 | [13] |
| CATALOX Sba-200 | 46 | [13] |
| CATAPAL 200 | 96 | [13] |
| No Catalyst | 47 | [13] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of N-Substituted Pyrroles using Iodine as a Catalyst
-
Materials: 1,4-Diketone (e.g., 2,5-hexanedione), primary amine, iodine.
-
Procedure:
-
In a flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 5-10 minutes.
-
Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[1]
-
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis using N-bromosuccinimide (NBS) as a Catalyst
-
Reactants: 2,5-Hexanedione and a primary amine.
-
Catalyst: N-bromosuccinimide (NBS).
-
Procedure:
-
In a microwave-safe vessel, mix 2,5-hexanedione (1 mmol), the primary amine (1 mmol), and a catalytic amount of NBS.
-
Irradiate the mixture in a microwave reactor at a specified power and for a set time (optimization may be required).
-
After the reaction is complete, allow the vessel to cool.
-
Dissolve the reaction mixture in a suitable organic solvent.
-
Proceed with a standard aqueous workup and purification by column chromatography or recrystallization.[7]
-
Protocol 3: Synthesis of N-Substituted Pyrroles using CATAPAL 200 Alumina Catalyst under Solvent-Free Conditions
-
Reactants: Acetonylacetone (1,4-diketone) and a primary amine.
-
Catalyst: CATAPAL 200.
-
Procedure:
-
In a reaction vessel, combine acetonylacetone, the primary amine (in stoichiometric amounts), and CATAPAL 200 (e.g., 40 mg for a 1 mmol scale reaction).
-
Heat the mixture at 60°C for 45 minutes with stirring.
-
After the reaction, extract the product with ethyl acetate.
-
The catalyst can be separated by centrifugation and filtration for reuse.
-
The organic extract is then concentrated, and the product purified if necessary.[3][13]
-
Visualizations
Caption: A general experimental workflow for the synthesis of N-substituted pyrroles.
Caption: A troubleshooting guide for common issues in Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted polystyrene sulfonate-catalyzed synthesis of novel pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Pyrrole Ring Stability in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the decomposition of the pyrrole ring under acidic conditions. Pyrrole and its derivatives are essential scaffolds in numerous pharmaceuticals and functional materials. However, their inherent instability in acidic environments presents a significant challenge during synthesis, purification, and formulation. This resource aims to provide practical solutions to common issues encountered in the laboratory.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid discoloration and formation of insoluble material upon acidification. | Acid-catalyzed polymerization: Pyrrole readily polymerizes in the presence of strong acids. Protonation of the pyrrole ring at the C2-position disrupts its aromaticity, making it highly reactive towards nucleophilic attack by another pyrrole molecule, initiating polymerization.[1][2] | - Use milder acids: If possible, substitute strong acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid, trifluoroacetic acid) or use a buffered system to maintain a less acidic pH. - Lower the temperature: Perform the reaction or workup at a reduced temperature (e.g., 0 °C or below) to decrease the rate of polymerization. - Use dilute solutions: Working with more dilute solutions can reduce the frequency of intermolecular reactions that lead to polymerization. - Protect the pyrrole nitrogen: Introduce an electron-withdrawing protecting group on the pyrrole nitrogen to decrease the ring's electron density and susceptibility to protonation. |
| Low yield of the desired product after a reaction involving an acidic step. | Decomposition of the pyrrole ring: In addition to polymerization, strong acidic conditions can lead to ring-opening or other degradation pathways, especially at elevated temperatures. | - Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to reduce the exposure time of the product to acidic conditions. - Optimize acid concentration: Empirically determine the lowest acid concentration that effectively catalyzes the desired reaction without causing significant degradation. - Consider alternative synthetic routes: If the desired transformation consistently fails under acidic conditions, explore synthetic pathways that proceed under neutral or basic conditions. |
| Difficulty in purifying the product due to the presence of polymeric byproducts. | Co-precipitation of the product with polypyrrole: The insoluble polymeric material can trap the desired product, making purification by chromatography or crystallization challenging. | - Prompt workup: Immediately after the reaction, neutralize the acid and proceed with the workup to prevent further polymerization. - Filtration: If a significant amount of polymer has formed, attempt to remove it by filtration before proceeding with extraction and chromatography. The polymer may be soluble in polar aprotic solvents like DMF or DMSO. - Solvent extraction: Perform a liquid-liquid extraction to partition the desired product into an organic solvent, leaving the more polar polymeric byproducts in the aqueous phase. |
| Inconsistent reaction outcomes when using different batches of pyrrole starting material. | Purity of the pyrrole: Pyrrole is prone to auto-polymerization upon exposure to air and light, leading to the accumulation of colored impurities that can affect its reactivity. | - Purify pyrrole before use: Distill commercially available pyrrole under reduced pressure immediately before use to obtain a colorless liquid. - Proper storage: Store purified pyrrole under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0-6 °C is recommended, and freezing at -80 °C has been shown to be effective) and protected from light to inhibit polymerization.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of pyrrole decomposition in acid?
A1: The primary mechanism of pyrrole decomposition in acidic conditions is acid-catalyzed polymerization. The process is initiated by the protonation of the pyrrole ring, most favorably at the C2 position. This protonation disrupts the aromatic sextet, forming a reactive pyrrolenium cation. This cation is then susceptible to nucleophilic attack by a neutral pyrrole molecule, leading to the formation of a dimer. This process continues, resulting in the formation of oligomers and ultimately insoluble polypyrrole.[1][2]
Q2: How does the substitution on the pyrrole ring affect its stability in acid?
A2: The nature and position of substituents on the pyrrole ring significantly influence its stability in acidic media.
-
Electron-withdrawing groups (EWGs) , such as esters, ketones, or sulfonyl groups, decrease the electron density of the pyrrole ring. This makes the ring less susceptible to protonation and therefore more stable in acidic conditions. N-acylation and N-sulfonylation are common strategies to protect the pyrrole ring.
-
Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density of the ring, making it more prone to protonation and subsequent polymerization. For instance, tetramethylpyrrole has a conjugate acid pKa of +3.7, indicating it is more basic and reactive in acid than unsubstituted pyrrole (conjugate acid pKa of -3.8).[4]
Q3: At what pH range does significant decomposition of pyrrole occur?
A3: Significant decomposition and polymerization of unsubstituted pyrrole are generally observed in strongly acidic conditions, typically at a pH below 3. However, the exact pH at which decomposition becomes problematic depends on the specific pyrrole derivative, the temperature, and the reaction time. Electron-rich pyrroles will decompose at higher pH values than electron-deficient pyrroles.
Q4: Can I use a protecting group to prevent decomposition, and which one should I choose?
A4: Yes, protecting the pyrrole nitrogen with an electron-withdrawing group is a highly effective strategy to prevent decomposition in acidic conditions. The choice of protecting group depends on the subsequent reaction conditions and the desired deprotection method. Common protecting groups for pyrroles include:
-
Tosyl (Ts): Provides good stability in acidic and oxidative conditions. It can be removed under reductive conditions or with strong bases.
-
tert-Butoxycarbonyl (Boc): While widely used for amines, the N-Boc group on pyrrole is labile to strong acids. Its removal is often achieved with acids like trifluoroacetic acid (TFA).
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Offers robust protection and can be removed under specific acidic conditions, often involving a fluoride source or strong Lewis acids.
Q5: Are there any general tips for performing reactions with pyrroles in acidic media?
A5:
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by acidic conditions.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Low Temperature: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Slow Addition of Acid: Add the acid slowly to the reaction mixture to control the exotherm and avoid localized high concentrations of acid.
-
Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure of the product to the acidic environment.
Data Presentation
Table 1: Qualitative Stability of Substituted Pyrroles in Acidic Conditions
| Substituent Type on Nitrogen | General Effect on Stability in Acid | Example |
| No substituent (N-H) | Highly susceptible to polymerization | Pyrrole |
| Alkyl | More susceptible to polymerization than unsubstituted pyrrole | N-methylpyrrole |
| Acyl (e.g., Acetyl, Benzoyl) | Increased stability | N-acetylpyrrole |
| Carbamate (e.g., Boc) | Increased stability, but labile to strong acids | N-Boc-pyrrole |
| Sulfonyl (e.g., Tosyl) | Significantly increased stability | N-tosylpyrrole |
Experimental Protocols
Protocol 1: General Procedure for Acidic Workup of a Reaction Mixture Containing a Pyrrole Derivative
This protocol aims to minimize the decomposition of an acid-sensitive pyrrole product during the workup of a reaction.
Materials:
-
Reaction mixture containing the pyrrole product
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0 °C
-
Brine (saturated aqueous NaCl solution), pre-chilled to 0 °C
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cooling: Immediately after the reaction is complete, cool the reaction vessel in an ice-water bath to 0 °C.
-
Quenching: Slowly and carefully add the pre-chilled saturated aqueous NaHCO₃ solution to the reaction mixture with vigorous stirring until the evolution of gas ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the chosen organic solvent (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with pre-chilled brine (1 x volume of the organic layer) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (e.g., < 30 °C).
-
Purification: Proceed immediately with purification (e.g., column chromatography) of the crude product.
Protocol 2: Acidic Deprotection of N-Boc-Pyrrole using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the removal of the Boc protecting group from a pyrrole nitrogen.
Materials:
-
N-Boc-protected pyrrole derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-Boc-protected pyrrole (1 equivalent) in anhydrous DCM (approximately 0.1 M solution) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
TFA Addition: Add TFA (5-10 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Electrophilic Substitution of 1-(4-Fluorophenyl)pyrrole and 1-Phenylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophilic substitution reactions of 1-(4-fluorophenyl)pyrrole and its parent compound, 1-phenylpyrrole. The introduction of a fluorine atom at the para-position of the phenyl ring subtly influences the electronic properties of the pyrrole nucleus, leading to differences in reactivity and, to a lesser extent, regioselectivity. This comparison is supported by available experimental data for 1-phenylpyrrole and related compounds, and established principles of physical organic chemistry to predict the behavior of this compound.
Executive Summary
Electrophilic substitution is a cornerstone of pyrrole chemistry, enabling the introduction of a wide array of functional groups. For N-arylpyrroles, the nature of the substituent on the aryl ring can modulate the reactivity of the pyrrole ring. In the case of this compound, the fluorine atom exerts a mild electron-withdrawing inductive effect and a counteracting, though weaker, electron-donating resonance effect. This results in a slight deactivation of the pyrrole ring towards electrophiles compared to the unsubstituted 1-phenylpyrrole. However, the high intrinsic reactivity of the pyrrole ring ensures that electrophilic substitution still proceeds readily. For both substrates, substitution is heavily favored at the C2 and C5 positions due to the superior stabilization of the cationic intermediate.
Reactivity and Regioselectivity: A Comparative Analysis
The primary difference between 1-phenylpyrrole and this compound in electrophilic substitution lies in their relative reaction rates. The phenyl group in 1-phenylpyrrole is weakly deactivating due to its inductive effect, which is partially offset by a resonance effect. The introduction of a fluorine atom at the para-position of the phenyl ring introduces a stronger inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The net effect, as indicated by the positive Hammett constant (σp = +0.06), is a slight net withdrawal of electron density from the pyrrole ring, leading to a decrease in its reactivity towards electrophiles.
Table 1: Comparison of Hammett Constants and Predicted Reactivity
| Compound | Relevant Substituent | Hammett Constant (σp) | Predicted Effect on Pyrrole Ring | Relative Reactivity |
| 1-Phenylpyrrole | Phenyl | ~0 | Weakly deactivating (baseline) | 1 |
| This compound | 4-Fluorophenyl | +0.06[1] | Mildly deactivating | Slightly less than 1 |
Electrophilic attack on the pyrrole ring predominantly occurs at the C2 (α) position because the resulting cationic intermediate (arenium ion) can be stabilized by three resonance structures, delocalizing the positive charge more effectively than the two resonance structures available for C3 (β) attack.[2] While electronic effects of the N-aryl substituent can influence the α/β ratio, steric hindrance from the substituent can also play a role.[3] For both 1-phenylpyrrole and this compound, the substitution is expected to be highly regioselective for the C2 position.
Table 2: Predicted and Reported Product Distribution in Electrophilic Substitution Reactions
| Reaction | Electrophile | Substrate | Reported/Predicted Major Product | Reported Yield | Reference |
| Vilsmeier-Haack Formylation | Dichloromethyliminium ion | 1-Phenylpyrrole | 1-Phenyl-1H-pyrrole-2-carbaldehyde | High | [3] |
| This compound | 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (Predicted) | High | - | ||
| Friedel-Crafts Acylation | Acylium ion | 1-Phenylpyrrole | 2-Acyl-1-phenyl-1H-pyrrole | Moderate to High | [4] |
| This compound | 2-Acyl-1-(4-fluorophenyl)-1H-pyrrole (Predicted) | Moderate to High | - | ||
| Nitration | Nitronium ion (NO₂⁺) | 1-Phenylpyrrole | 2-Nitro-1-phenyl-1H-pyrrole | - | - |
| This compound | 1-(4-Fluorophenyl)-2-nitro-1H-pyrrole (Predicted) | - | - | ||
| Sulfonylation | SO₃ | 1-Phenylpyrrole | 1-Phenyl-3-tosyl-1H-pyrrole (major), 1-Phenyl-2-tosyl-1H-pyrrole (minor) | Moderate | [5][6] |
| This compound | 1-(4-Fluorophenyl)-1H-pyrrole-3-sulfonic acid (Predicted) | Moderate | - |
Note: The data for this compound are predictions based on the known electronic effects of the 4-fluorophenyl group and experimental data from analogous systems.
Experimental Protocols
Below are representative experimental protocols for common electrophilic substitution reactions applicable to both 1-phenylpyrrole and this compound.
Vilsmeier-Haack Formylation
Objective: To introduce a formyl group at the C2 position of the pyrrole ring.
Procedure:
-
To a solution of the N-arylpyrrole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃, 1.2 eq.) is added dropwise with stirring.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is poured into a stirred mixture of ice and aqueous sodium acetate solution.
-
The resulting mixture is stirred for 30 minutes and then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding 2-formyl-N-arylpyrrole.[7]
Friedel-Crafts Acylation
Objective: To introduce an acyl group at the C2 position of the pyrrole ring.
Procedure:
-
To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, the acyl chloride (1.0 eq.) is added dropwise.
-
The N-arylpyrrole (1.0 eq.), dissolved in the same anhydrous solvent, is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C or allowed to warm to room temperature for a period of time until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated.
-
The residue is purified by column chromatography to yield the 2-acyl-N-arylpyrrole.[8]
Diagrams
Caption: General mechanism of electrophilic aromatic substitution on N-arylpyrroles.
Caption: Influence of the N-aryl substituent on the reactivity of the pyrrole ring.
References
- 1. global.oup.com [global.oup.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. (PDF) 1-Phenyl-3-tosyl-1H-pyrrole (2022) | Zoumpoulia Kechagioglou [scispace.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Confirming the Purity of 1-(4-Fluorophenyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and research chemicals is paramount for the reliability and reproducibility of scientific experiments and for ensuring the safety and efficacy of therapeutic agents. 1-(4-Fluorophenyl)pyrrole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis, commonly achieved through methods like the Paal-Knorr or Clauson-Kaas reactions, can introduce various process-related impurities. Therefore, robust analytical methodologies are essential for the accurate determination of its purity.
This guide provides a comprehensive comparison of three widely used analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific requirements.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound, often via the Paal-Knorr condensation of a 1,4-dicarbonyl compound (such as 2,5-dimethoxytetrahydrofuran which hydrolyzes to succinaldehyde) with 4-fluoroaniline, may lead to the presence of several impurities:
-
Unreacted Starting Materials:
-
4-fluoroaniline
-
2,5-dimethoxytetrahydrofuran or succinaldehyde
-
-
By-products:
-
Furan derivatives (from the self-condensation of the dicarbonyl compound under acidic conditions).
-
-
Reagent-related Impurities:
-
Impurities present in the starting materials or solvents.
-
An effective analytical method must be capable of separating and quantifying the main this compound peak from these potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for substituted pyrroles. A well-developed Reversed-Phase HPLC (RP-HPLC) method can provide excellent separation of the target compound from its impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is often effective. For example, a starting condition of 60% acetonitrile in water, ramping to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for identifying unknown volatile impurities due to the high sensitivity and specificity of the mass spectrometer.
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[1] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the weights of the analyte and the internal standard.[3]
-
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Intrinsic quantitative response of nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). | Absolute (can determine purity without a specific reference standard of the analyte).[1] |
| Selectivity | High, tunable with mobile phase and column selection. | Very high, based on both retention time and mass spectrum. | High, based on unique chemical shifts of protons. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. | Typically in the pg to ng range for targeted analysis. | Generally lower sensitivity than chromatographic methods (mg to µg range). |
| Precision (RSD) | < 2% for routine analysis. | < 5% for routine analysis. | < 1% with optimized parameters. |
| Linearity (R²) | > 0.999 | > 0.995 | Excellent linearity over a wide dynamic range. |
| Throughput | Moderate (15-30 minutes per sample). | Moderate to high (10-40 minutes per sample). | Low to moderate (requires longer acquisition times for high precision). |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to any soluble compound with NMR-active nuclei. |
Workflow and Logic Diagrams
Caption: Experimental workflow from synthesis to purity analysis.
References
Unveiling the Molecular Weight of 1-(4-Fluorophenyl)pyrrole: A Comparative Mass Spectrometry Guide
For researchers, scientists, and drug development professionals, confirming the molecular weight of a synthesized or isolated compound is a critical first step in its characterization. This guide provides a comparative overview of mass spectrometry-based approaches for the molecular weight confirmation of 1-(4-Fluorophenyl)pyrrole, a versatile heterocyclic compound with applications in medicinal chemistry and materials science.
This document details the expected outcomes from two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), and provides a comprehensive experimental protocol for analysis.
Theoretical vs. Experimental Mass: A Comparative Table
The primary goal of this analysis is to verify that the experimentally determined molecular weight matches the theoretical value calculated from the compound's chemical formula, C₁₀H₈FN.
| Parameter | Theoretical Value | Expected Result (EI-MS) | Expected Result (ESI-MS) | Alternative Techniques |
| Molecular Formula | C₁₀H₈FN | C₁₀H₈FN | C₁₀H₈FN | High-Resolution Mass Spectrometry (HRMS) for elemental composition confirmation. |
| Molecular Weight (Da) | 161.18 | 161.18 | 162.19 ([M+H]⁺) or 184.17 ([M+Na]⁺) | N/A |
| Observed Ion(s) | N/A | Molecular ion (M⁺˙) at m/z 161 | Pseudomolecular ions such as [M+H]⁺ at m/z 162 or [M+Na]⁺ at m/z 184. | N/A |
| Fragmentation | N/A | Extensive fragmentation is expected due to the high energy of electron impact. | Minimal fragmentation ("soft" ionization), preserving the molecular ion. | Collision-Induced Dissociation (CID) in tandem MS can provide structural information. |
| Common Adducts | N/A | Not typically observed. | Proton ([H]⁺), Sodium ([Na]⁺), Potassium ([K]⁺) | N/A |
Deciphering the Mass Spectrum: Expected Fragmentation Patterns
The choice of ionization technique significantly influences the resulting mass spectrum and the degree of fragmentation observed.
Electron Ionization (EI): This "hard" ionization technique imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and a series of fragment ions. For this compound, the molecular ion peak at m/z 161 is expected to be prominent. Due to the stability of the aromatic rings, fragmentation may involve the loss of small neutral molecules or radicals. Potential fragmentation pathways could include the cleavage of the bond between the phenyl and pyrrole rings, leading to fragments corresponding to the fluorophenyl cation (m/z 95) and the pyrrole radical.
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in minimal fragmentation. It is particularly well-suited for polar molecules and often produces protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. For this compound, the base peak is likely to be the protonated molecule at m/z 162. This lack of fragmentation is advantageous for unambiguous molecular weight determination.
Experimental Protocol: Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard mass spectrometer.
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer equipped with both EI and ESI sources
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (typically 1 mg/mL) of this compound in a suitable high-purity solvent.
-
For ESI, the solution can be directly infused or injected into an LC-MS system.
-
For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).
-
-
Instrument Setup (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Capillary Voltage: Set to an appropriate value (e.g., 3-5 kV) to achieve stable spray.
-
Nebulizing Gas Flow: Adjust to ensure proper nebulization of the sample solution.
-
Drying Gas Flow and Temperature: Optimize to facilitate desolvation of the droplets.
-
Mass Range: Scan a mass range that includes the expected molecular ion and potential adducts (e.g., m/z 50-500).
-
-
Instrument Setup (EI-MS):
-
Ionization Energy: A standard energy of 70 eV is typically used to induce fragmentation and generate a reproducible spectrum.
-
Source Temperature: Set to a temperature sufficient to vaporize the sample without thermal decomposition (e.g., 150-250 °C).
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-300).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum for the sample.
-
Identify the molecular ion peak (for EI) or the pseudomolecular ion peaks (for ESI).
-
Compare the observed m/z value with the calculated theoretical molecular weight.
-
Analyze the fragmentation pattern (if present) to gain structural information.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for mass spectrometry analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Logical Pathway for Ionization Method Selection
The choice between EI and ESI depends on the specific analytical goals.
Caption: Decision tree for ionization method selection.
Comparative Biological Activity of Halogenated N-Arylpyrroles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various halogenated N-arylpyrroles, supported by experimental data from recent studies. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation and future development of this promising class of compounds.
Halogenated N-arylpyrroles have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of halogen atoms onto the pyrrole or the N-aryl ring often leads to enhanced potency and selectivity against various biological targets. This guide focuses on their comparative antimicrobial and anticancer activities, presenting data in a clear, structured format to facilitate analysis and decision-making in drug discovery programs.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of representative halogenated N-arylpyrroles and related compounds, expressed as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity.
Table 1: Antibacterial and Antibiofilm Activity of Halogenated N-Arylpyrroles and Related Compounds
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Biofilm Inhibition (%) | Citation |
| Thiazolyl-halogenated pyrrole 8c | 2-bromo-6-(2-(3,4,5-tribromo-1H-pyrrol-2-yl)thiazol-4-yl)-4-(trifluoromethyl)phenol | Enterococcus faecalis (VRE) | ≤0.125 | - | [1] |
| Staphylococcus aureus | - | Significant at sub-MIC | [1] | ||
| Pseudomonas aeruginosa | - | Significant at sub-MIC | [1] | ||
| N-arylpyrrole Vc | N'-(4-chlorobenzylidene)-2-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)acetohydrazide | Escherichia coli | 4 | - | [2] |
| Klebsiella pneumoniae | 8 | - | [2] | ||
| Acinetobacter baumannii | 8 | - | [2] | ||
| Staphylococcus aureus (MRSA) | 4 | - | [2] | ||
| Mycobacterium phlei | 8 | - | [2] | ||
| Halogenated Pyrrolopyrimidine 5 | 6-(4-hydroxyphenyl)-N-(4-bromobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Staphylococcus aureus | 8 | - | [3][4] |
| Staphylococcus aureus (+ betatide) | 1-2 | - | [3] | ||
| Pyrrolomycin derivative | 3,4,5,3',5'-pentabromo-2-(2'-hydroxybenzoyl)pyrrole | Gram-positive bacteria | 0.002-0.097 (mg/L) | Active at low conc. | [5] |
VRE: Vancomycin-Resistant Enterococcus; MRSA: Methicillin-Resistant Staphylococcus aureus.
Table 2: Anticancer Activity of Halogenated N-Arylpyrroles and Related Compounds
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Citation |
| Halogenated Pyrrolo[3,2-d]pyrimidine 1 | 2,4-dichloro-7H-pyrrolo[3,2-d]pyrimidine | MIA Pa-Ca-2 (Pancreatic) | Low micromolar | [6][7][8] |
| Halogenated Pyrrolo[3,2-d]pyrimidine 2 | 2,4-dichloro-7-iodo-7H-pyrrolo[3,2-d]pyrimidine | MIA Pa-Ca-2 (Pancreatic) | Sub-micromolar | [6][7][8] |
| Halogenated Pyrrolo[3,2-d]pyrimidine 5 | 4-chloro-N-(4-chlorobenzyl)-7H-pyrrolo[3,2-d]pyrimidin-2-amine | HeLa (Cervical) | 19±3 | [6] |
| Halogenated Pyrrolo[3,2-d]pyrimidine 6 | 4-chloro-N-(4-chlorobenzyl)-7-iodo-7H-pyrrolo[3,2-d]pyrimidin-2-amine | HeLa (Cervical) | 0.92±0.04 | [6] |
| Halogenated Phenoxychalcone 2c | 3-(4-(4-bromophenoxy)phenyl)-1-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.52 | [9] |
| Halogenated Phenoxychalcone 2f | 3-(4-(4-chlorophenoxy)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.87 | [9] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is determined using the broth microdilution method.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into an appropriate growth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Bacterial Biofilm Inhibition Assay
The ability of compounds to inhibit biofilm formation is assessed using the crystal violet staining method.
-
Bacterial Culture and Compound Preparation: Similar to the MIC assay, a standardized bacterial suspension and serial dilutions of the test compounds are prepared in a 96-well plate.
-
Biofilm Formation: The plate is incubated under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Washing and Staining: After incubation, the planktonic cells are removed by washing the wells with phosphate-buffered saline (PBS). The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.
-
Quantification: The excess stain is washed off, and the bound crystal violet is solubilized with 30% acetic acid. The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
In Vitro Anticancer Activity (IC50) Assay
The cytotoxic effect of the compounds on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of halogenated N-arylpyrroles are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms identified.
p38 MAPK Signaling Pathway in Cancer
Several halogenated N-arylpyrrole derivatives exert their anticancer effects by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in regulating cell cycle, apoptosis, and inflammation. Inhibition of p38 MAPK can lead to cell cycle arrest and apoptosis in cancer cells.
References
- 1. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Can Biofilm Be Reversed Through Quorum Sensing in Pseudomonas aeruginosa? [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. youtube.com [youtube.com]
Validating the Structure of 1-(4-Fluorophenyl)pyrrole: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the structural validation of 1-(4-Fluorophenyl)pyrrole using 2D NMR techniques, with a comparative analysis against unsubstituted pyrrole and 1-phenylpyrrole.
This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the unambiguous structural elucidation of this compound. By comparing its spectral data with that of unsubstituted pyrrole and 1-phenylpyrrole, we demonstrate how techniques such as COSY, HSQC, and HMBC provide definitive evidence for the connectivity and substitution pattern of the molecule.
Predicted and Comparative NMR Data
The structural confirmation of this compound relies on the precise assignment of its ¹H and ¹³C chemical shifts and the correlation between them. The following tables summarize the experimental data for pyrrole and 1-phenylpyrrole, alongside the predicted data for this compound. These predictions are based on established substituent effects on the chemical shifts of aromatic rings.
¹H NMR Chemical Shift Data (ppm)
| Proton | Pyrrole | 1-Phenylpyrrole | This compound (Predicted) |
| H-2, H-5 | ~6.7 | ~7.0 | ~7.1 |
| H-3, H-4 | ~6.2 | ~6.3 | ~6.4 |
| H-2', H-6' | - | ~7.4 | ~7.2 (doublet of doublets) |
| H-3', H-5' | - | ~7.2 | ~7.1 (doublet of doublets) |
| H-4' | - | ~7.1 | - |
¹³C NMR Chemical Shift Data (ppm)
| Carbon | Pyrrole | 1-Phenylpyrrole | This compound (Predicted) |
| C-2, C-5 | ~118.0 | ~122.0 | ~122.5 |
| C-3, C-4 | ~108.0 | ~110.0 | ~110.5 |
| C-1' | - | ~140.0 | ~136.0 (doublet, JCF) |
| C-2', C-6' | - | ~120.0 | ~122.0 (doublet, JCF) |
| C-3', C-5' | - | ~129.0 | ~116.0 (doublet, JCF) |
| C-4' | - | ~126.0 | ~162.0 (doublet, JCF) |
Experimental Protocols for 2D NMR Analysis
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are generalized for a standard modern NMR spectrometer.
COSY (Correlation Spectroscopy)
The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup :
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
-
COSY Acquisition :
-
Load a standard COSY pulse sequence (e.g., cosygp).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Typically, 256-512 increments in the indirect dimension (F1) and 1-4 scans per increment are sufficient.
-
The relaxation delay is typically set to 1-2 seconds.
-
-
Processing :
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Symmetrize the resulting spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment identifies direct one-bond correlations between protons and heteronuclei, in this case, ¹³C.
-
Sample Preparation : As described for the COSY experiment.
-
Spectrometer Setup :
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.
-
-
HSQC Acquisition :
-
Load a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire 128-256 increments in the F1 dimension with 2-8 scans per increment.
-
-
Processing :
-
Apply appropriate window functions (e.g., squared sine-bell for F2 and sine-bell for F1).
-
Perform a two-dimensional Fourier transform.
-
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.
-
Sample Preparation : As described for the COSY experiment.
-
Spectrometer Setup : As described for the HSQC experiment.
-
HMBC Acquisition :
-
Load a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the long-range coupling constant (ⁿJCH) to a value optimized for 2-3 bond correlations (typically 8-10 Hz).
-
Acquire 256-512 increments in the F1 dimension with 4-16 scans per increment.
-
-
Processing :
-
Apply appropriate window functions (e.g., sine-bell in both dimensions).
-
Perform a two-dimensional Fourier transform.
-
Visualization of the Validation Workflow
The logical workflow for validating the structure of this compound using 2D NMR is illustrated in the following diagram.
The Fluorine Advantage: A Comparative Guide to Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced therapeutic efficacy. This guide provides an objective comparison of fluorinated versus non-fluorinated compounds, supported by experimental data, to illuminate the advantages of leveraging fluorinated building blocks in your drug discovery pipeline.
Unlocking Superior Pharmacokinetic and Pharmacodynamic Properties
The introduction of fluorine can significantly modulate key drug-like properties, including metabolic stability, binding affinity, lipophilicity, and acidity (pKa).[1][2] The strong carbon-fluorine bond enhances resistance to metabolic degradation, while fluorine's high electronegativity can lead to more potent and selective interactions with biological targets.[1][3]
Enhanced Metabolic Stability
A primary driver for the use of fluorinated building blocks is the enhancement of metabolic stability.[4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) enzymes.[3] By strategically placing fluorine atoms at metabolically labile positions, the half-life of a drug can be extended, leading to improved bioavailability and potentially less frequent dosing.[5]
For instance, in the development of the cholesterol absorption inhibitor ezetimibe, fluorination was a key strategy to improve metabolic stability.[5] Similarly, fluorination of the aryl ring in the SGLT2 inhibitor empagliflozin was crucial for preventing oxidative hydroxylation and achieving once-daily oral dosing.[5]
Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogs
The following table summarizes the metabolic stability of a non-fluorinated indole compound (UT-155) and its fluorinated analogs in mouse liver microsomes. The data clearly demonstrates a significant increase in metabolic stability with the introduction of fluorine, particularly the trifluoromethyl (CF3) group.[4]
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) |
| UT-155 | Non-fluorinated indole | 12.35 | Not Reported |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | Not Reported |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 |
Data generated in mouse liver microsomes.[4]
Improved Binding Affinity and Potency
The high electronegativity of fluorine allows it to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein.[3] This can lead to a significant increase in binding affinity and, consequently, improved potency of the drug.
A case in point is the development of Poly (ADP-ribose) Polymerase (PARP) inhibitors based on an isoquinoline scaffold. The introduction of a fluorine atom at the 7-position of the isoquinoline core resulted in a modest but significant increase in potency against PARP2, highlighting how subtle electronic changes from fluorination can positively impact biological activity.[3]
Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors
The table below presents a comparison of a non-fluorinated isoquinoline-based PARP inhibitor and its 7-fluoro analog. The data illustrates the impact of fluorination on pKa, lipophilicity (clogP), and inhibitory activity (IC50).[3]
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
pKa and clogP values are predicted using computational models.[3]
Modulation of Lipophilicity (logP) and Acidity (pKa)
Fluorination can strategically alter a molecule's lipophilicity (logP) and acidity (pKa), which are critical parameters for absorption, distribution, metabolism, and excretion (ADME). The effect of fluorine on lipophilicity is position-dependent; for instance, fluorination of an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and CNS penetration.[5][6] Conversely, the introduction of fluorine can lower the pKa of nearby basic nitrogen atoms due to its strong electron-withdrawing nature.[2][3] This modulation of ionization at physiological pH can influence a compound's solubility, permeability, and target engagement.[3]
The antidepressant fluoxetine, with its para-trifluoromethyl group, exemplifies the successful application of this principle, where increased lipophilicity contributes to its CNS penetration and efficacy.[5]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated compounds.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like CYP450s.
Materials:
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[4]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[1]
-
Acetonitrile (ACN) with an internal standard for quenching the reaction[4]
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the test compound to the wells.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the reaction. For the 0-minute time point, the quenching solution is added before the NADPH.
-
-
Quenching:
-
Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.[4]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Workflow for In Vitro Metabolic Stability Assay
Caption: A streamlined workflow for the in vitro metabolic stability assay.
Shake-Flask Method for logP Determination
The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound between n-octanol and water.[7]
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Water (HPLC grade) or phosphate buffer (pH 7.4)[8]
-
Glass flasks with stoppers
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Pre-saturation of Solvents:
-
Mix n-octanol and water (or buffer) and shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the test compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble).
-
-
Partitioning:
-
Add a known volume of the second pre-saturated phase to the flask containing the compound solution.
-
Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-24 hours).[9]
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully take an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].
-
logP = log10(P).
-
Workflow for Shake-Flask logP Determination
Caption: Step-by-step workflow for the shake-flask logP determination method.
Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.[3][10]
Materials:
-
Test compound
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants[10]
-
Solvent (e.g., water, or a co-solvent system for poorly soluble compounds)
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Stirrer
Procedure:
-
Instrument Calibration:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]
-
-
Sample Preparation:
-
Dissolve a known amount of the test compound in the chosen solvent to a specific concentration (e.g., 1 mM).[3]
-
For poorly soluble compounds, a co-solvent such as methanol or DMSO may be used.
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the titrant in small, precise increments using a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is ionized. This can be more accurately determined from the peak of the first derivative of the titration curve.[3]
-
Logical Flow of Fluorine's Influence on Drug Properties
Caption: The influence of fluorine's properties on key drug parameters.
Conclusion
The strategic incorporation of fluorinated building blocks is a powerful and versatile tool in the medicinal chemist's arsenal. As demonstrated by the comparative data, fluorination can significantly enhance metabolic stability and improve binding affinity, leading to more potent and durable drug candidates. The ability to fine-tune lipophilicity and pKa further allows for the optimization of a compound's ADME profile. By understanding the fundamental principles and leveraging the experimental protocols outlined in this guide, researchers can rationally design and develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Pyrrole, Furan, and Thiophene in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophilic aromatic substitution reactivity of three key five-membered heterocyclic compounds: pyrrole, furan, and thiophene. Understanding the nuanced differences in their reactivity is paramount for synthetic chemists and drug development professionals who frequently utilize these scaffolds in the design and synthesis of novel therapeutic agents. This document summarizes key experimental data, outlines detailed methodologies for hallmark reactions, and provides visual aids to clarify the underlying principles governing their chemical behavior.
Theoretical Framework: Unpacking the Reactivity Order
The susceptibility of pyrrole, furan, and thiophene to electrophilic attack is significantly greater than that of benzene. This heightened reactivity stems from the ability of the heteroatom (N, O, or S) to donate a lone pair of electrons into the π-system of the ring, thereby increasing the electron density of the carbon atoms and activating the ring towards electrophiles.
The established order of reactivity for electrophilic aromatic substitution is:
Pyrrole > Furan > Thiophene > Benzene [1]
This trend is primarily governed by two key factors: the electronegativity of the heteroatom and the stability of the cationic intermediate (σ-complex or arenium ion) formed during the reaction.
-
Pyrrole's Superior Reactivity: Nitrogen is the least electronegative of the three heteroatoms.[2] This allows it to more readily delocalize its lone pair of electrons into the aromatic system and, crucially, better stabilize the positive charge that develops in the transition state during electrophilic attack.[1] This superior stabilization of the intermediate carbocation results in a lower activation energy and a significantly faster reaction rate.[1]
-
Furan's Intermediate Reactivity: Oxygen is more electronegative than nitrogen, holding its lone pair more tightly.[3] This reduces its ability to donate electron density and stabilize the positive charge of the intermediate compared to pyrrole, rendering furan less reactive.[2]
-
Thiophene's Lower Reactivity: While sulfur is less electronegative than oxygen, the overlap between its 3p orbitals and the 2p orbitals of the carbon atoms is less effective than the 2p-2p overlap in furan and pyrrole. This leads to less efficient delocalization of the sulfur lone pair and a more stable, less reactive aromatic system.[2]
An inverse relationship exists between aromaticity and reactivity. The order of aromaticity is Thiophene > Pyrrole > Furan, which is the reverse of their reactivity order.[3] Thiophene's greater aromatic stability means it is less willing to undergo reactions that disrupt its aromatic system.
Electrophilic substitution on all three heterocycles occurs preferentially at the C2 (α) position.[4] This is because the carbocation intermediate formed by attack at this position is more stable, with the positive charge delocalized over three atoms, including the heteroatom, resulting in three resonance structures. Attack at the C3 (β) position yields a less stable intermediate with only two resonance contributors.[4]
Quantitative Comparison of Reactivity
Kinetic studies provide a clear quantitative measure of the profound differences in reactivity among these heterocycles. The relative rates of trifluoroacetylation serve as a powerful example.
| Heterocycle | Relative Rate of Trifluoroacetylation (vs. Benzene) |
| Pyrrole | 1 x 10⁷ |
| Furan | 2 x 10² |
| Thiophene | 1 |
| Benzene | 1 x 10⁻⁸ |
(Data adapted from various sources comparing reactivities relative to thiophene and benzene)
As the data indicates, pyrrole reacts millions of times faster than furan and orders of magnitude faster than thiophene under these acylation conditions, underscoring its exceptional nucleophilicity.
Experimental Protocols for Key Electrophilic Substitution Reactions
Due to their high reactivity, pyrrole, furan, and thiophene often undergo electrophilic substitution under much milder conditions than those required for benzene. Strong acids are generally avoided, particularly with the highly reactive pyrrole and furan, to prevent polymerization.[5]
Nitration
Nitration of these sensitive heterocycles requires a mild, non-acidic nitrating agent. Acetyl nitrate, prepared in situ, is the reagent of choice.[1]
Methodology:
-
Reagent Preparation: Acetyl nitrate is prepared by the dropwise addition of concentrated nitric acid to a stirred, cooled solution of acetic anhydride, maintaining the temperature below -10 °C.
-
Reaction: A solution of the heterocycle (pyrrole, furan, or thiophene) in a suitable solvent (e.g., acetic anhydride) is cooled to approximately -10 °C in a dry, inert atmosphere.
-
The freshly prepared, cold acetyl nitrate solution is added dropwise to the heterocycle solution, ensuring the temperature is maintained below -5 °C.[1]
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it into a mixture of ice and water. The product is then extracted with a suitable organic solvent, washed, dried, and purified by chromatography or distillation.
Halogenation
Halogenation of these electron-rich heterocycles is rapid and often leads to polyhalogenation if not carefully controlled.[5][6]
Methodology:
-
Reagent and Conditions: For mono-halogenation, the reaction is typically carried out at low temperatures (e.g., 0 °C to -30 °C) using a dilute solution of the halogen (e.g., Br₂ in dioxane or CCl₄).[5][7][8] N-halosuccinimides (NBS for bromination, NCS for chlorination) can also be used as milder halogenating agents to prevent poly-substitution.[5][6]
-
Reaction: The halogenating agent is added slowly to a cooled solution of the heterocycle in an appropriate solvent.
-
Work-up: Once the reaction is complete, it is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess halogen. The product is then isolated by extraction and purified.
Vilsmeier-Haack Formylation
This reaction introduces a formyl group (-CHO) onto the heterocyclic ring and is a milder alternative to Friedel-Crafts acylation.[9] The reactivity order for this reaction is also Pyrrole > Furan > Thiophene.[10]
Methodology:
-
Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to a cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF).[1][11] The mixture is stirred to ensure the complete formation of the electrophilic iminium salt.[11]
-
Reaction: A solution of the heterocycle in DMF is added dropwise to the cooled Vilsmeier reagent.[1] The reaction temperature is dependent on the reactivity of the substrate, ranging from below 0 °C for pyrrole to higher temperatures for thiophene.[10]
-
Hydrolysis and Work-up: After the initial reaction, the intermediate iminium salt is hydrolyzed by the addition of water or an aqueous base (e.g., sodium acetate solution) to yield the aldehyde. The product is then extracted and purified.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the ring. Milder Lewis acids are often used to avoid polymerization, especially with pyrrole and furan.
Methodology:
-
Catalyst and Reagents: A variety of Lewis acids can be used as catalysts, such as SnCl₄, BF₃·OEt₂, or zinc halides, which are generally milder than AlCl₃.[7][12] The acylating agent is typically an acid anhydride or an acyl chloride.
-
Reaction: The acylating agent and the Lewis acid catalyst are added to a solution of the heterocycle in a suitable solvent (e.g., dichloromethane, carbon disulfide) at a controlled temperature.
-
Work-up: The reaction is quenched by the addition of water or a dilute acid. The organic layer is separated, washed, dried, and the product is isolated by distillation or chromatography. For instance, the acylation of furan with acetic anhydride can be catalyzed by SnCl₄ at 20 °C.[8]
Visualizing the Principles of Reactivity
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Pyrrole, thiophene and furan [quimicaorganica.org]
- 6. halogenation of furan [quimicaorganica.org]
- 7. citycollegekolkata.org [citycollegekolkata.org]
- 8. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 9. chemtube3d.com [chemtube3d.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 12. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
The Fluorine Advantage: A Comparative Guide to 4-Fluoro Substitution in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds represents a powerful tool for optimizing drug candidates. The substitution of a hydrogen atom with fluorine at the 4-position of a phenyl ring, a common motif in many bioactive molecules, can profoundly influence a compound's biological activity, pharmacokinetic profile, and metabolic stability. This guide provides a comprehensive comparison of 4-fluoro substituted compounds against their non-fluorinated counterparts, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The Impact of 4-Fluoro Substitution on Biological Targets: A Quantitative Comparison
The introduction of a 4-fluoro substituent can lead to significant changes in a molecule's interaction with its biological target. These effects are often attributed to fluorine's high electronegativity, which can alter the electronic properties of the aromatic ring, influence binding interactions, and block sites of metabolic degradation.[1] The following tables summarize the quantitative impact of 4-fluoro substitution on the activity of compounds targeting various biological targets.
Kinase Inhibitors
The development of kinase inhibitors is a cornerstone of modern oncology. The 4-fluoro substitution has been widely employed to enhance the potency and selectivity of these agents.
| Compound/Analog | Target Kinase | IC50 (nM) | Fold Change | Reference |
| Nilotinib Analog (Unsubstituted) | Abl | 2953 | - | [2] |
| Nilotinib Analog (4-Fluoro) | Abl | 750 | 3.9x increase | [2] |
| Nilotinib Analog (Unsubstituted) | Kit | 4.4 | - | [2] |
| Nilotinib Analog (4-Fluoro) | Kit | 3.5 | 1.3x increase | [2] |
Table 1: Comparison of IC50 values for unsubstituted and 4-fluoro substituted nilotinib analogs against Abl and Kit kinases. The data demonstrates that the 4-fluoro substitution enhances the inhibitory activity against both kinases.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[3] Fluorinated benzenesulfonamides have shown potent and selective inhibition of these enzymes.[4]
| Compound | Target Isoform | Kᵢ (nM) | Reference |
| Fluorinated Benzenesulfonamide 1 | CA I | 53-415 | [5] |
| Fluorinated Benzenesulfonamide 1 | CA II | 20-113 | [5] |
| Fluorinated Benzenesulfonamide 1 | CA IX | 2.8-47 | [5] |
| Fluorinated Benzenesulfonamide 1 | CA XII | 1.9-35 | [5] |
| Fluorinated Benzenesulfonamide 2 | CA II, VII, XII | Excellent Inhibition | [6] |
| Fluorinated Benzenesulfonamide 2 | CA I, VI, IX | Moderate Inhibition | [6] |
| Fluorinated Benzenesulfonamide 2 | CA III, IV, VA, XIII | Weak Inhibition | [6] |
Table 2: Inhibition constants (Kᵢ) of fluorinated benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms. These compounds exhibit strong and selective inhibition of tumor-associated isoforms IX and XII over the cytosolic isoforms I and II.
G-Protein Coupled Receptor (GPCR) Ligands
GPCRs represent a large family of transmembrane receptors that are major drug targets. The incorporation of 4-fluoro-phenylalanine into peptide ligands for GPCRs can significantly enhance their binding affinity.
| Peptide Analog | Target Receptor | Kᵢ (nM) | Fold Change | Reference |
| Biphalin (Phenylalanine at 4,4') | µ-Opioid Receptor | 0.41 | - | [7] |
| Biphalin (4-Fluoro-phenylalanine at 4,4') | µ-Opioid Receptor | 0.18 | 2.3x increase | [7] |
| Biphalin (Phenylalanine at 4,4') | δ-Opioid Receptor | 1.10 | - | [7] |
| Biphalin (4-Fluoro-phenylalanine at 4,4') | δ-Opioid Receptor | 0.11 | 10x increase | [7] |
Table 3: Comparison of binding affinities (Kᵢ) for native biphalin and its 4-fluoro-phenylalanine analog at µ- and δ-opioid receptors. The 4-fluoro substitution leads to a substantial increase in affinity for both receptors, particularly the δ-opioyd receptor.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of 4-fluoro substituted compounds requires a clear visualization of the biological pathways they modulate and the experimental procedures used to assess their effects.
Figure 1: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway activated by a 4-fluoro-substituted ligand.
Figure 2: Experimental workflow for determining the IC50 value of a 4-fluoro-substituted kinase inhibitor.
Detailed Experimental Protocols
To facilitate the replication and validation of the presented data, detailed protocols for key experimental assays are provided below.
Kinase Inhibition Assay (Luminescent)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (4-fluoro substituted and non-fluorinated analog)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation:
-
Prepare a solution of substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps: adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as 100% activity and the background as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the inhibition of carbonic anhydrase activity by monitoring the hydrolysis of a chromogenic substrate.[9]
Materials:
-
Human carbonic anhydrase isoform of interest
-
p-Nitrophenyl acetate (pNPA)
-
Test compound (4-fluoro substituted and non-fluorinated analog)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
96-well clear microplates
-
Spectrophotometer capable of reading absorbance at 400 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Setup:
-
Add 180 µL of assay buffer to each well of the microplate.
-
Add 10 µL of the diluted test compound or vehicle control to the appropriate wells.
-
Add 10 µL of the carbonic anhydrase solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation:
-
Prepare a stock solution of pNPA in acetonitrile.
-
Initiate the reaction by adding 10 µL of the pNPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Radioligand Binding Assay for GPCRs
This assay is used to determine the binding affinity (Ki) of a test compound for a specific GPCR.[10]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the GPCR
-
Test compound (4-fluoro substituted and non-fluorinated analog)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in binding buffer.
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or vehicle control.
-
The total reaction volume is typically 100-200 µL.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[10]
-
Conclusion
The strategic incorporation of a 4-fluoro substituent is a proven and effective strategy in drug discovery for enhancing the potency, selectivity, and metabolic stability of lead compounds. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers seeking to leverage the "fluorine advantage" in their drug development programs. By understanding the multifaceted effects of this seemingly simple substitution, scientists can more rationally design and optimize the next generation of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bcrcp.ac.in [bcrcp.ac.in]
- 4. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-(4-Fluorophenyl)pyrrole
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this, minimizing risks to both personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-(4-Fluorophenyl)pyrrole, a compound frequently used in chemical synthesis.
Hazard Profile and Safety Recommendations
Understanding the hazard profile of this compound is the first step in its safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from various Safety Data Sheets (SDS).[1][2]
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is mandatory to wear appropriate personal protective equipment.[1] This includes:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for spill cleanup.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations.[3][4] The following is a general procedural workflow for its disposal.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Procedures
-
Preparation: Always begin by putting on the required PPE.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Waste Collection:
-
Solid Waste: For pure, unadulterated this compound, carefully sweep the solid material and place it into a suitable, clearly labeled container for disposal.[1] Avoid generating dust.
-
Contaminated Materials: Any materials, such as paper towels or weighing boats, that have come into contact with this compound should be considered contaminated and placed in the same designated waste container.
-
Solutions: If the waste is in a solution, it should be collected in a compatible, sealed, and properly labeled liquid waste container.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container sealed at all times, except when adding waste.
-
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[4][5]
-
Final Disposal: The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[3][5][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper pickup and disposal.
Spill Response
In the event of a spill, the area should be evacuated of all non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal as hazardous waste.[1] Ensure the area is then thoroughly cleaned.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Personal protective equipment for handling 1-(4-Fluorophenyl)pyrrole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Fluorophenyl)pyrrole. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity: Category 4 (H302)
-
Specific target organ toxicity — single exposure (Respiratory system): Category 3 (H335)[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard.[3] |
| Face Shield | Recommended when there is a risk of splashing. Must be worn over safety goggles.[3][4] | |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., disposable nitrile gloves).[3] Inspect before use and dispose of properly after handling. |
| Body Protection | Laboratory Coat | Flame-retardant lab coat.[4] |
| Protective Clothing | Long pants and closed-toe shoes are required.[3] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working outside a fume hood or if dust/aerosols are generated.[5] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
-
Handling the Chemical:
-
Avoid direct contact with skin and eyes.[8]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.
-
Avoid eating, drinking, or smoking in the handling area.
-
Wash hands thoroughly after handling.
-
-
In Case of Exposure:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.[1]
-
-
Disposal Procedure:
-
Dispose of the contents and container at an approved waste disposal plant.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.fr [fishersci.fr]
- 2. fishersci.de [fishersci.de]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
